Butyl[(2,5-dimethoxyphenyl)methyl]amine
Description
BenchChem offers high-quality Butyl[(2,5-dimethoxyphenyl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl[(2,5-dimethoxyphenyl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-9-12(15-2)6-7-13(11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTSROVZCOXPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emerging Potential of N-Substituted Benzylamines: A Technical Guide to the Research Applications of Butyl[(2,5-dimethoxyphenyl)methyl]amine and its Congeners
Abstract
This technical guide provides a comprehensive overview of the research applications and pharmacological context of Butyl[(2,5-dimethoxyphenyl)methyl]amine. While direct research on this specific molecule is nascent, its structural architecture, featuring the pharmacologically significant 2,5-dimethoxyphenyl moiety, positions it as a compound of considerable interest. By examining the extensive body of research on structurally related N-substituted 2,5-dimethoxybenzylamines and phenethylamines, we can extrapolate potential applications and guide future research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying science, experimental protocols, and prospective research directions for this class of compounds.
Introduction: The 2,5-Dimethoxyphenyl Scaffold - A Privileged Motif in Neuropharmacology
The 2,5-dimethoxyphenyl structural motif is a cornerstone in the design of ligands targeting serotonergic systems. This arrangement of methoxy groups on a phenyl ring is a key feature in a multitude of psychoactive compounds, renowned for their potent interactions with serotonin receptors, particularly the 5-HT₂A subtype.[1] The addition of substituents to the amine nitrogen of these molecules has been shown to dramatically influence their affinity, selectivity, and functional activity at these receptors.[2][3]
Butyl[(2,5-dimethoxyphenyl)methyl]amine, a benzylamine derivative, represents a less-explored branch of this chemical family. Unlike the more extensively studied phenethylamines (e.g., the 2C-x series), which feature a two-carbon chain between the phenyl ring and the amine, the benzylamine structure has a single methylene bridge. This structural nuance is significant and likely alters the compound's pharmacological profile. While commercially available as a chemical intermediate, to date, there is a notable absence of published research specifically detailing the biological activity and applications of Butyl[(2,5-dimethoxyphenyl)methyl]amine.[4][5] This guide, therefore, will build a foundational understanding from the rich data available on its N-substituted phenethylamine and benzylamine relatives to project its potential as a valuable research tool.
The Pharmacology of N-Substituted 2,5-Dimethoxyphenyl Derivatives
The primary research application of 2,5-dimethoxyphenyl-containing amines lies in their ability to modulate serotonin receptors. The 5-HT₂ family of receptors (5-HT₂A, 5-HT₂B, and 5-HT₂C) are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central nervous system and are implicated in a vast array of physiological and pathological processes, including mood, perception, and cognition.
The Critical Role of N-Substitution
N-substitution on the primary amine of 2,5-dimethoxyphenethylamines is a well-established strategy for fine-tuning their pharmacological properties. The size, shape, and electronic nature of the N-substituent can profoundly impact receptor binding and functional efficacy. For instance, the N-benzyl substitution on 2,5-dimethoxyphenethylamines has been shown to dramatically increase affinity for 5-HT₂A and 5-HT₂C receptors.[2]
While direct data for N-butyl substitution on a 2,5-dimethoxybenzylamine is scarce, we can infer potential trends from related structures. In the phenethylamine series, increasing the alkyl chain length on the nitrogen can alter the efficacy and selectivity profile. For example, in a series of 4-substituted 2,5-dimethoxyphenylpiperidines, N-methylation and N-ethylation were found to be less favorable for 5-HT₂A receptor activity compared to the unsubstituted amine.[6] This suggests that the N-butyl group in Butyl[(2,5-dimethoxyphenyl)methyl]amine will likely play a crucial role in defining its receptor interaction profile.
Serotonin 5-HT₂A Receptor Agonism: A Primary Application
The vast majority of research on 2,5-dimethoxyphenyl derivatives focuses on their activity as 5-HT₂A receptor agonists.[7][8] Activation of this receptor is responsible for the characteristic psychedelic effects of many of these compounds.[3] As research tools, selective 5-HT₂A agonists are invaluable for elucidating the role of this receptor in various neural circuits and behaviors.
Prospective Research Applications for Butyl[(2,5-dimethoxyphenyl)methyl]amine
Based on the established pharmacology of its structural analogs, we can propose several key research applications for Butyl[(2,5-dimethoxyphenyl)methyl]amine. These remain prospective until validated by empirical data.
Probing Structure-Activity Relationships at Serotonin Receptors
A primary and immediate application for this compound is in systematic structure-activity relationship (SAR) studies. By comparing the binding affinities and functional activities of Butyl[(2,5-dimethoxyphenyl)methyl]amine with its methyl, ethyl, and propyl counterparts, as well as with the parent 2,5-dimethoxybenzylamine, researchers can delineate the impact of N-alkyl chain length on receptor interaction within the benzylamine scaffold.
A Tool for Investigating Receptor Selectivity
N-substitution can also modulate selectivity between different serotonin receptor subtypes. It is plausible that the N-butyl group may confer a unique selectivity profile, potentially favoring 5-HT₂C or other monoamine receptors. A comprehensive receptor screening panel would be essential to characterize its full pharmacological fingerprint.
Development of Novel CNS-Active Agents
The benzylamine scaffold is a common feature in many pharmaceuticals.[2] Depending on its functional activity—whether it acts as an agonist, partial agonist, or antagonist—Butyl[(2,5-dimethoxyphenyl)methyl]amine could serve as a lead compound for the development of novel therapeutics targeting conditions where serotonergic modulation is beneficial.
Experimental Protocols
To facilitate the investigation of Butyl[(2,5-dimethoxyphenyl)methyl]amine, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Butyl[(2,5-dimethoxyphenyl)methyl]amine
The synthesis of N-substituted benzylamines can be achieved through several established methods. A common and effective approach is reductive amination.
Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add n-butylamine (1.1 equivalents) to the solution.
-
Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In Vitro Pharmacological Evaluation
Protocol: Radioligand Binding Assay for 5-HT₂A Receptor Affinity
This protocol is adapted from standard methodologies to determine the binding affinity (Ki) of a test compound.
-
Membrane Preparation: Utilize commercially available cell membranes from a cell line stably expressing the human 5-HT₂A receptor.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a radioligand with high affinity for the 5-HT₂A receptor (e.g., [³H]ketanserin), and varying concentrations of Butyl[(2,5-dimethoxyphenyl)methyl]amine.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set duration to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation and Visualization
To contextualize the potential properties of Butyl[(2,5-dimethoxyphenyl)methyl]amine, the following table summarizes the known receptor binding affinities of related 2,5-dimethoxyphenethylamine derivatives.
| Compound | N-Substituent | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) |
| 2C-H | -H | >1000 | >1000 |
| 25H-NBOMe | -2-methoxybenzyl | 0.5 | 1.8 |
| 2C-B | -H (with 4-Br) | 4.9 | 12.1 |
| 25B-NBOMe | -2-methoxybenzyl (with 4-Br) | 0.13 | 0.36 |
Data compiled from Rickli et al. (2015). This table illustrates the profound effect of N-substitution on receptor affinity.
Visualizing a Potential Research Workflow
The following diagram illustrates a logical workflow for the initial characterization of Butyl[(2,5-dimethoxyphenyl)methyl]amine.
Conclusion and Future Directions
Butyl[(2,5-dimethoxyphenyl)methyl]amine stands as an intriguing yet understudied molecule within the pharmacologically rich family of 2,5-dimethoxyphenyl derivatives. While direct experimental data on its biological activity is currently lacking, the wealth of information on its structural congeners provides a solid foundation for predicting its potential as a valuable research tool. The most immediate and impactful application of this compound will be in systematic SAR studies to elucidate the role of the N-butyl substituent on the benzylamine scaffold in modulating serotonergic activity. Subsequent characterization of its receptor selectivity and functional profile will determine its utility as a specific pharmacological probe or as a starting point for novel therapeutic development. The protocols and conceptual frameworks presented in this guide are intended to catalyze this exploration, paving the way for a deeper understanding of the nuanced pharmacology of N-substituted benzylamines.
References
-
Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. (2015). PubMed. [Link]
-
Comparative neuropharmacology of N -(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. (n.d.). ResearchGate. [Link]
-
Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr. (n.d.). Psilosybiini.info. [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). Frontiers in Pharmacology. [Link]
-
Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024). MDPI. [Link]
-
Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. (2020). ACS Chemical Neuroscience. [Link]
-
Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I. (2012). ResearchGate. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019). ResearchGate. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). ACS Publications. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PMC. [Link]
Sources
- 1. US2590079A - Tertiary butyl amines and their preparation - Google Patents [patents.google.com]
- 2. Benzylamine - Wikipedia [en.wikipedia.org]
- 3. US4105695A - 2-Amino-1-(2,5-dimethoxyphenyl)-butanes - Google Patents [patents.google.com]
- 4. US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of Butyl[(2,5-dimethoxyphenyl)methyl]amine: A Deep Dive into 5-HT2A Receptor Agonism and its Neurochemical Consequences
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Butyl[(2,5-dimethoxyphenyl)methyl]amine, more commonly known in scientific literature as 25B-NBOMe, is a potent synthetic psychedelic of the N-benzylphenethylamine class.[1] First described in 1999, it is a derivative of the 2C-B phenethylamine and is recognized for its high-potency agonism at the serotonin 5-HT2A receptor.[1] This guide provides a comprehensive exploration of the mechanism of action of 25B-NBOMe, from its molecular interactions with the 5-HT2A receptor to its downstream effects on major neurotransmitter systems. We will delve into the canonical and non-canonical signaling pathways, the methodologies used to elucidate these mechanisms, and the toxicological implications of its potent bioactivity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this prototypical 5-HT2A agonist.
Primary Pharmacological Target: The Serotonin 5-HT2A Receptor
The principal molecular target of 25B-NBOMe is the serotonin 2A receptor (5-HT2A), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] These receptors are densely located in the prefrontal cortex on both pyramidal neurons and GABAergic interneurons, as well as in other brain regions such as the striatum and nucleus accumbens.[2] The hallucinogenic and psychoactive effects of 25B-NBOMe and other classic psychedelics are primarily mediated through the activation of 5-HT2A receptors.[1]
25B-NBOMe exhibits high affinity and selectivity for the 5-HT2A receptor. While it also binds to 5-HT2C and, to a lesser extent, 5-HT2B receptors, its affinity for 5-HT2A is in the low nanomolar to sub-nanomolar range.[3]
Table 1: Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of 25B-NBOMe
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| 5-HT2A | 0.5 | 40 |
| 5-HT2C | 4.6 - 130 | - |
| Dopamine D1 (DRD1) | 9300 | - |
| Dopamine D2 (DRD2) | 840 | - |
| Dopamine Transporter (DAT) | 7200 | - |
Data compiled from multiple sources.[3]
Molecular Mechanism of Action: Receptor Binding and Signal Transduction
The interaction of 25B-NBOMe with the 5-HT2A receptor initiates a cascade of intracellular signaling events. As a potent agonist, it stabilizes the active conformation of the receptor, leading to the engagement of intracellular effector proteins.
Canonical Gq/11 Signaling Pathway
The primary and most well-characterized signaling pathway activated by 5-HT2A receptor agonists like 25B-NBOMe is the Gq/11 pathway.[4] This is often referred to as the canonical pathway for 5-HT2A receptor activation and is believed to be essential for the induction of psychedelic-like effects.[4]
The sequence of events is as follows:
-
Receptor Activation: 25B-NBOMe binds to the 5-HT2A receptor.
-
G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein, Gq/11.
-
Phospholipase C (PLC) Activation: The α-subunit of Gq/11 activates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a wide range of cellular responses, including neuronal excitation.
Caption: Downstream effects of 25B-NBOMe on glutamate and dopamine systems.
In Vitro and In Vivo Models for Characterization
The elucidation of 25B-NBOMe's mechanism of action relies on a suite of established in vitro and in vivo experimental techniques.
Experimental Protocol: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of 25B-NBOMe for the human 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Human 5-HT2A receptors are expressed in a suitable cell line (e.g., CHO-K1 or HEK293). The cells are harvested, and the cell membranes containing the receptors are isolated via centrifugation. [5][6]2. Assay Setup: The assay is performed in a 96-well filter plate. Each well contains the receptor membrane preparation, a specific radioligand for the 5-HT2A receptor (e.g., [125I]DOI or [3H]ketanserin), and varying concentrations of the unlabeled test compound (25B-NBOMe). [7][8]3. Incubation: The plate is incubated to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium. [6]4. Filtration and Washing: The incubation is terminated by rapid vacuum filtration, separating the receptor-bound radioligand from the unbound radioligand. The filters are washed to remove any remaining unbound radioactivity. [6]5. Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of 25B-NBOMe that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. [6]
Experimental Protocol: Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of a downstream metabolite, IP1.
Objective: To determine the functional potency (EC50) and efficacy of 25B-NBOMe at the human 5-HT2A receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in a 384-well plate. [9]2. Compound Addition: The cells are treated with varying concentrations of 25B-NBOMe in a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate. [9][10]3. Incubation: The plate is incubated to allow for receptor activation and IP1 accumulation. [9]4. Cell Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. [11][12][13]This involves adding two labeled antibodies: one against IP1 and another that binds to a tracer molecule.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. A dose-response curve is generated to determine the EC50 and maximal efficacy (Emax) of 25B-NBOMe.
Experimental Protocol: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To investigate the effect of 25B-NBOMe on dopamine and glutamate release in the prefrontal cortex and nucleus accumbens.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., PFC or NAc) of an anesthetized animal (e.g., a rat). [14][15]2. Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. [14][15]3. Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate). Baseline samples are collected before drug administration. [14]4. Drug Administration: 25B-NBOMe is administered to the animal (e.g., via intraperitoneal injection).
-
Post-Dosing Collection: Dialysate samples are continuously collected at regular intervals following drug administration. [14]6. Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry. [14][16][17]
Toxicological Mechanisms
The high potency of 25B-NBOMe is also associated with significant toxicity.
Neurotoxicity
In vitro studies have shown that NBOMe compounds can induce cytotoxicity in neuronal cell lines. [18][19]The proposed mechanisms involve mitochondrial dysfunction, characterized by depolarization of the mitochondrial membrane and a decrease in intracellular ATP levels. [18][19]Furthermore, some studies suggest the involvement of the MAPK/ERK and Akt signaling pathways in the neurotoxic effects of related NBOMe compounds. [20]In vivo, low doses of 25B-NBOMe have been shown to cause DNA damage in the rat frontal cortex. [2]
Cardiotoxicity
A significant concern with compounds that act on serotonin receptors is the potential for cardiotoxicity, specifically valvular heart disease, which has been linked to agonism at the 5-HT2B receptor. [21][22]While 25B-NBOMe is more selective for the 5-HT2A receptor, its activity at the 5-HT2B receptor, especially with chronic use, could pose a risk for cardiac complications. [23]Additionally, the sympathomimetic effects of NBOMe compounds, such as vasoconstriction, hypertension, and tachycardia, are thought to be mediated in part by interactions with adrenergic α1 receptors. [1]
Conclusion
Butyl[(2,5-dimethoxyphenyl)methyl]amine (25B-NBOMe) is a powerful pharmacological tool for investigating the function of the serotonin 5-HT2A receptor. Its mechanism of action is centered on potent agonism at this receptor, primarily activating the Gq/11 signaling cascade. This initial molecular event triggers a complex series of downstream neurochemical changes, most notably an increase in glutamatergic transmission in the prefrontal cortex, which in turn modulates the activity of the mesolimbic and mesocortical dopamine systems. While its potent and selective action makes it a valuable research compound, its high affinity and efficacy are also linked to significant neurotoxic and cardiotoxic potential. A thorough understanding of its multifaceted mechanism of action is crucial for both basic neuroscience research and for appreciating the potential risks associated with its use.
References
- Current time information in Suffolk, GB. (n.d.). Google.
- Pehek, E. A., Nocjar, C., Roth, B. L., Byrd, T. A., & Mabrouk, O. S. (2006). Evidence for the Preferential Involvement of 5-HT2A Serotonin Receptors in Stress- And Drug-Induced Dopamine Release in the Rat Medial Prefrontal Cortex. Neuropsychopharmacology, 31(2), 265–277.
- Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. (2020, August 20). Bio-protocol.
- Schmidt, C. J., & Fadayel, G. M. (2009). Stimulation of glutamate receptors in the ventral tegmental area is necessary for serotonin-2 receptor-induced increases in mesocortical dopamine release. European Journal of Pharmacology, 617(1-3), 62–67.
-
Microdialysis - In Vivo System for Neurotransmitter Recovery. (2015, May 29). Amuza Inc. Retrieved March 7, 2024, from [Link]
- Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay. (2024, October 13). University of Birmingham's Research Portal.
-
Radioligand binding assays for human 5-HT2A receptor. (n.d.). EMBL-EBI. Retrieved March 7, 2024, from [Link]
-
5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved March 7, 2024, from [Link]
- Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 560–571.
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PMC.
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 7, 2024, from [Link]
- Howell, L. L., & Cunningham, K. A. (2015). Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. Pharmacological Reviews, 67(1), 176–197.
- IP accumulation assay. (2022, July 22). Bio-protocol.
- Andrade, R. (2011). Mechanism of the 5-hydroxytryptamine 2A receptor-mediated facilitation of synaptic activity in prefrontal cortex. Proceedings of the National Academy of Sciences, 108(20), 8434–8439.
- Roihuvuo, E. (2021). Classical psychedelics and NBOMes as serotonin 2B receptor agonists: Valvulopathogenic signaling pathways and cardiac safety concerns. University of Eastern Finland.
- Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Pharmacology & Therapeutics, 113(2), 296–320.
- Pellegrini, M., et al. (2022).
-
Neurotransmitter analysis and On-line Microdialysis (OMD). (2009, September 15). Antec Scientific. Retrieved March 7, 2024, from [Link]
- van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 289–305.
- Williams, G. V., Rao, S. G., & Goldman-Rakic, P. S. (2002). The Physiological Role of 5-HT2A Receptors in Working Memory. Journal of Neuroscience, 22(7), 2841–2852.
- Bortolozzi, A., et al. (2005). The activation of 5-HT2A receptors in prefrontal cortex enhances dopaminergic activity. Journal of Neurochemistry, 95(6), 1597–1607.
-
Microdialysis. (n.d.). Pronexus. Retrieved March 7, 2024, from [Link]
- Kim, K., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 12785–12803.
-
5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved March 7, 2024, from [Link]
- A case of 25I-NBOMe (25-I) intoxication: a new potent 5-HT2A agonist designer drug. (n.d.).
-
The total effect of 25B-NBOMe on extracellular levels of dopamine (DA),... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
- Roth, B. L. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Chemical Reviews, 122(18), 14695–14725.
- Kaplan, J. S., et al. (2021). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Science Advances, 7(49), eabl8695.
-
IP1 assay for GPCR activation measurements. (n.d.). BMG LABTECH. Retrieved March 7, 2024, from [Link]
- Kim, K., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 12785–12803.
- Kim, K., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 12785–12803.
-
Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
What are 5-HT2A receptor partial agonists and how do they work? (2024, June 25). Patsnap Synapse. Retrieved March 7, 2024, from [Link]
- Wiergowska, K., et al. (2022). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. Scientific Reports, 12(1), 10850.
- Costa, V. M., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences, 25(11), 6204.
- Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. (2021, February 25).
- Liu, C.-M., et al. (2019). 25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro. International Journal of Neuropsychopharmacology, 22(7), 464–473.
- Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. (2025, November 13). bioRxiv.
- Costa, V. M., et al. (2025). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Toxicology Letters, 373, 1-13.
- 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers. (2025, August 6).
- Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. (2024, June 5).
-
The structure of 25I-NBOMe and 25B-NBOMe. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
- Kim, K., et al. (2020). Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor. Cell, 182(6), 1574–1588.e19.
-
25B-NBOMe. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]
- Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. (n.d.). PMC.
-
Electrophysiological characterization of CaMello and CaMello-5HT2A. a... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (n.d.). MSU Denver. Retrieved March 7, 2024, from [Link]
Sources
- 1. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 2. Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IP accumulation assay [bio-protocol.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 17. antecscientific.com [antecscientific.com]
- 18. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. psilosybiini.info [psilosybiini.info]
- 22. erepo.uef.fi [erepo.uef.fi]
- 23. researchgate.net [researchgate.net]
The Uncharted Territory: A Technical Guide to the Structure-Activity Relationship of 2,5-Dimethoxy-N-Alkylbenzylamines
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide delves into the structure-activity relationship (SAR) of 2,5-dimethoxy-N-alkylbenzylamines, a class of compounds with potential pharmacological significance. While structurally related to the well-studied N-benzylphenethylamines (NBOMes), this series, centered on a benzylamine core, represents a comparatively underexplored area of medicinal chemistry. This document provides a comprehensive overview of the synthetic pathways, key structural modifications, and the anticipated impact of these changes on biological targets, primarily focusing on serotonergic receptors. By synthesizing available data and established chemical principles, this guide aims to provide a foundational understanding for researchers seeking to explore this chemical space.
Introduction: The Benzylamine Scaffold and Its Potential
The 2,5-dimethoxy substitution pattern on an aromatic ring is a well-established motif in the design of ligands for serotonin receptors, particularly the 5-HT₂ subfamily.[1][2] While this substitution is famously present in the 2C-X series of phenethylamines and their N-benzyl derivatives, its incorporation into a benzylamine framework presents a unique set of structural and electronic properties.[3][4] The shorter distance between the aromatic ring and the nitrogen atom in benzylamines, compared to phenethylamines, is expected to significantly alter the interaction with receptor binding pockets.
This guide will explore the nuances of the SAR of 2,5-dimethoxy-N-alkylbenzylamines, with a particular focus on how the nature of the N-alkyl substituent influences receptor affinity and functional activity.
Synthetic Pathways: Accessing the 2,5-Dimethoxy-N-Alkylbenzylamine Scaffold
The primary and most efficient method for the synthesis of 2,5-dimethoxy-N-alkylbenzylamines is through the reductive amination of 2,5-dimethoxybenzaldehyde with a corresponding primary alkylamine.[5][6] This versatile reaction allows for the introduction of a wide variety of N-alkyl substituents, making it ideal for SAR studies.
Key Synthetic Intermediates
The synthesis begins with commercially available starting materials, which are converted to the key intermediate, 2,5-dimethoxybenzaldehyde.
-
From 1,4-Dimethoxybenzene: The Gattermann or Vilsmeier-Haack reaction can be employed to introduce a formyl group onto the 1,4-dimethoxybenzene ring.[7]
-
Oxidation of 2,5-Dimethoxytoluene: Alternatively, the methyl group of 2,5-dimethoxytoluene can be oxidized to an aldehyde.[7]
General Protocol for Reductive Amination
The reductive amination process typically involves two key steps: the formation of a Schiff base intermediate followed by its reduction to the final amine.
Experimental Protocol: Synthesis of N-Alkyl-2,5-dimethoxybenzylamine
-
Schiff Base Formation: To a solution of 2,5-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), the desired primary alkylamine (1.0-1.2 eq) is added. The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as TLC or NMR.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.[5] The reaction is stirred until the imine is completely reduced.
-
Work-up and Purification: The reaction is quenched with water or a dilute acid. The product is then extracted into an organic solvent, washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.
Caption: Synthetic workflow for 2,5-dimethoxy-N-alkylbenzylamines.
Core Structure-Activity Relationships
While specific quantitative data for the 2,5-dimethoxy-N-alkylbenzylamine series is limited in the public domain, we can infer key SAR trends based on the well-established pharmacology of related compounds, particularly other substituted benzylamines and phenethylamines.
The 2,5-Dimethoxyarene Moiety
The 2,5-dimethoxy substitution pattern is known to be a key pharmacophore for interaction with serotonin receptors, particularly the 5-HT₂A subtype.[3][8] It is hypothesized that the oxygen atoms of the methoxy groups act as hydrogen bond acceptors, anchoring the ligand in the receptor's binding pocket. The electronic properties of this substituted ring system also play a crucial role in the overall pharmacological profile.
The N-Alkyl Substituent: A Key Modulator of Activity
The nature of the N-alkyl group is predicted to be a critical determinant of both the affinity and efficacy of these compounds.
-
Chain Length: In related series of psychoactive compounds, increasing the length of the N-alkyl chain can have varied effects.[9] In some cases, a modest increase in chain length (e.g., from methyl to propyl) can enhance affinity due to increased lipophilicity and improved van der Waals interactions within the binding pocket.[9] However, further increases in chain length may lead to a decrease in affinity due to steric hindrance.
-
Branching: The introduction of branching on the alkyl chain is likely to decrease affinity due to steric clashes with the receptor.
-
Cyclic Systems: N-cycloalkyl substituents may offer a way to explore different conformational spaces and could lead to compounds with unique pharmacological profiles.
Table 1: Predicted Influence of N-Alkyl Substituent on Receptor Affinity
| N-Alkyl Substituent | Predicted Effect on Affinity | Rationale |
| Methyl | Baseline | Smallest alkyl substituent. |
| Ethyl | Potentially similar or slightly increased | Modest increase in lipophilicity. |
| Propyl/Butyl | Potentially increased | Further increase in lipophilicity, potential for optimal fit. |
| Isopropyl | Likely decreased | Increased steric bulk near the nitrogen atom. |
| Cyclopropyl/Cyclobutyl | Unpredictable | Constrained conformation may be favorable or unfavorable. |
Pharmacological Evaluation: A Roadmap for Characterization
A thorough pharmacological evaluation is essential to elucidate the SAR of this compound class. The following experimental workflow outlines the key assays required.
In Vitro Characterization
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes are prepared from cell lines heterologously expressing the target receptors (e.g., human 5-HT₂A, 5-HT₂C, etc.).
-
Competition Binding: The membranes are incubated with a known radioligand for the target receptor and varying concentrations of the test compound.
-
Detection and Analysis: The amount of bound radioligand is quantified, and the data is used to determine the inhibition constant (Ki) of the test compound, which is a measure of its binding affinity.
Experimental Protocol: Functional Assays (e.g., Calcium Flux Assay)
-
Cell Culture: Cells expressing the target Gq-coupled receptor (e.g., 5-HT₂A) are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Signal Detection: The change in fluorescence, which corresponds to an increase in intracellular calcium levels upon receptor activation, is measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (a measure of potency) and Eₘₐₓ (a measure of efficacy) of the compound.
Caption: Experimental workflow for pharmacological characterization.
Discussion and Future Directions
The 2,5-dimethoxy-N-alkylbenzylamine scaffold represents a promising yet understudied area of medicinal chemistry. The synthetic accessibility of this class of compounds, primarily through reductive amination, allows for the systematic exploration of the impact of the N-alkyl substituent on pharmacological activity.
Future research should focus on the following areas:
-
Systematic SAR Studies: A comprehensive library of N-alkyl derivatives should be synthesized and evaluated in a panel of receptor binding and functional assays to establish a clear and quantitative SAR.
-
Exploration of Aromatic Ring Substitutions: While this guide focuses on the 2,5-dimethoxy pattern, the exploration of other substitution patterns on the benzyl ring could lead to the discovery of novel ligands with unique properties.
-
In Vivo Characterization: Promising compounds identified through in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects.
By systematically investigating the SAR of 2,5-dimethoxy-N-alkylbenzylamines, researchers can unlock the potential of this chemical class to develop novel pharmacological tools and potential therapeutic agents.
References
- Luethi D, et al. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects.
-
Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C dr. Psilosybiini.info. Available from: [Link]
- Eshleman AJ, et al.
- Hansen M, et al. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC.
- Nichols DE, et al. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. PMC. 2015 Jul 15.
- Hansen M, et al. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. 2014 Mar 19.
- Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers.
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link]
- Berardi F, et al. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives. J Med Chem. 1996 Jan 5;39(1):176-82.
- Soares P, et al. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. 2024 Jun 5.
- Casale JF, et al. Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl) phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues - Part I.
- Nichols DE, et al. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylarnine Analogues. LJMU Research Online. 2022 May 18.
- Luethi D, et al. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. PMC. 2025 Nov 5.
- Ananikov VP, et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. 2023 Feb 17.
- Nichols DE, et al. N‑Benzyl-5-methoxytryptamines as Potent Serotonin 5‑HT2 Receptor Family Agonists and Comparison with a Series of Phenethylam. CORE. 2014 Dec 29.
- Cannon JG, et al. Comparison of Biological Effects of N-alkylated Congeners of Beta-Phenethylamine Derived From 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene. PubMed. 1980 Jul.
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Halberstadt AL, et al. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. OUCI.
- Gadaleta D, et al.
- Synthesis and serotonergic activity of a series of 2-(N-benzyl)carboxamido-5-substituted-N,N-dimethyltryptamine derivatives: novel antagonists for the vascular 5-HT1B-like receptors. Journal of the Chemical Society, Perkin Transactions 1.
- Braden MR, et al. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed. 2024 Apr 9.
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- Glatfelter GC, et al. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed. 2019 Jan 10.
- Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe)
- 11 IV April 2023.
- Braden MR, et al. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. 2015 Jul 15.
- Document: Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 recept.... ChEMBL - EMBL-EBI.
- 2,5-Dimethoxybenzylamine 97 3275-95-4. Sigma-Aldrich.
- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs).
- 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journals. 2024 Aug 2.
- New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. MDPI. 2022 Jun 28.
Sources
- 1. psilosybiini.info [psilosybiini.info]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojp.gov [ojp.gov]
- 8. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Evaluation: N-Butyl-2,5-Dimethoxybenzylamine as a Psychedelic Analog
This technical guide provides a comprehensive evaluation of N-Butyl-1-(2,5-dimethoxyphenyl)methanamine (also referred to as N-butyl-2,5-dimethoxybenzylamine), analyzing its chemical structure, synthesis, and theoretical pharmacological profile as an analog of the 2C-x and NBOMe classes of psychedelic compounds.
Executive Summary & Chemical Definition
N-Butyl-2,5-dimethoxybenzylamine is a secondary amine featuring a 2,5-dimethoxyphenyl ring linked to a butyl chain via a single methylene bridge and a nitrogen atom.
-
IUPAC Name: N-butyl-1-(2,5-dimethoxyphenyl)methanamine
-
Molecular Formula: C
H NO -
Molecular Weight: 223.31 g/mol
-
Structural Class: Benzylamine (distinct from Phenethylamine)
Context in Psychedelic Chemistry
This compound represents a structural hybrid or fragment of two major psychedelic classes:
-
2C-x Series (Phenethylamines): It shares the 2,5-dimethoxy substitution pattern but lacks the two-carbon ethyl chain (having only a one-carbon benzyl linker).
-
NBOMe Series: It resembles the N-benzyl substituent found in potent compounds like 25I-NBOMe, but lacks the primary phenethylamine core required for high-affinity 5-HT
agonism.
Research Utility: As a structural probe, this molecule is critical for defining the minimum pharmacophore required for receptor activation, specifically testing the necessity of the ethyl linker length and the tolerance of the orthosteric binding pocket for N-alkyl bulk.
Chemical Synthesis Protocol
The most efficient and high-yield synthesis of N-butyl-2,5-dimethoxybenzylamine is via Reductive Amination . This one-pot procedure avoids the isolation of unstable imine intermediates.
Reaction Scheme
Precursors: 2,5-Dimethoxybenzaldehyde + Butan-1-amine
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
Reagents: Dissolve 2,5-dimethoxybenzaldehyde (10.0 mmol) in anhydrous Dichloromethane (DCM) or Methanol (MeOH).
-
Addition: Add Butan-1-amine (10.5 mmol, 1.05 eq) dropwise under inert atmosphere (N
). -
Conditions: Stir at room temperature for 2–4 hours. The solution may turn slightly yellow, indicating imine formation.
-
Note: Using a drying agent like MgSO
or molecular sieves (3Å) can drive equilibrium but is often unnecessary with STAB.
-
-
Reduction:
-
Reagent: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14.0 mmol, 1.4 eq) in small portions to prevent excessive foaming.
-
Reaction: Allow to warm to room temperature and stir overnight (12–16 hours).
-
Quench: Quench the reaction with saturated aqueous NaHCO
.
-
-
Workup & Purification:
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Wash combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Purification: The crude oil is purified via flash column chromatography (Silica gel; Eluent: DCM/MeOH 95:5 + 1% NH
OH) or crystallized as the hydrochloride salt (using HCl in diethyl ether).
-
Synthesis Workflow Diagram
Figure 1: Step-wise reductive amination workflow for the synthesis of the target benzylamine.
Pharmacological Evaluation (Structure-Activity Relationship)[1][2]
Mechanism of Action Analysis
The primary target for psychedelic activity is the Serotonin 5-HT
-
Aromatic Ring: To engage in
- stacking (provided by the 2,5-dimethoxyphenyl group). -
Protonated Amine: To form an ionic bond with Aspartate-155 (Asp3.32) in the receptor.
-
Linker Length: A two-carbon (ethyl) chain is optimal for positioning the amine relative to the aromatic ring (Phenethylamine pharmacophore).
Comparative SAR Analysis
The target molecule, being a Benzylamine (1-carbon linker), exhibits significantly altered pharmacology compared to established psychedelics.
| Feature | 2C-B (Active Reference) | N-Butyl-2,5-Dimethoxybenzylamine (Target) | Impact on Activity |
| Core Structure | Phenethylamine (2C) | Benzylamine (1C) | Negative: The shortened linker misaligns the amine with Asp155, drastically reducing affinity. |
| N-Substitution | Primary Amine (-NH | Secondary N-Butyl (-NH-C | Variable: N-alkylation generally reduces potency in phenethylamines (except N-benzyl). Butyl is bulky and may cause steric clash. |
| Ring Substitution | 2,5-Dimethoxy-4-Bromo | 2,5-Dimethoxy-H | Negative: Lack of a 4-position hydrophobic group (Br, I, Alkyl) further reduces potency. |
Theoretical Binding Model
While the NBOMe class (N-benzyl-phenethylamines) is highly potent, the reverse structure (N-alkyl-benzylamine) is generally inactive or weakly active as a psychedelic.
-
Reasoning: The "benzyl" moiety in NBOMes acts as a hydrophobic anchor in a specific receptor sub-pocket. In the target molecule, the benzyl group is the core, not the substituent. The N-butyl tail is likely insufficient to bridge the binding site effectively or induce the necessary conformational change in the receptor (Helix 5/6 movement).
Signaling Pathway Diagram
Figure 2: Theoretical SAR logic demonstrating why the benzylamine core limits psychedelic potential.
Safety & Toxicology
As a research chemical with no established clinical history, safety protocols must be extrapolated from structural analogs.
-
Sympathomimetic Risk: While likely lacking psychedelic potency, benzylamines can still act as substrates for Monoamine Oxidases (MAO) or inhibit reuptake transporters (SERT/NET), potentially causing adrenergic stress.
-
Causticity: As a secondary amine, the free base is caustic. It should be handled as the hydrochloride or fumarate salt to prevent mucosal irritation.
-
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store at -20°C under argon to prevent oxidation of the dimethoxybenzene ring.
-
Conclusion
N-Butyl-2,5-dimethoxybenzylamine serves as a valuable negative control or structural probe in medicinal chemistry. It illustrates the strict structural requirements of the 5-HT
-
The shortening of the ethyl chain to a methyl linkage (benzylamine) typically abolishes psychedelic activity.
-
The N-butyl substitution increases lipophilicity but cannot compensate for the loss of the phenethylamine core's geometric fit.
Researchers should view this compound not as a viable drug candidate, but as a tool to map the steric and distance boundaries of the serotonin receptor binding pocket.
References
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2C serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry.[1] Link
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists. ACS Chemical Neuroscience. Link
-
Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on 2C-x SAR). Link
Sources
Spectroscopic Profile of Butyl[(2,5-dimethoxyphenyl)methyl]amine: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of Butyl[(2,5-dimethoxyphenyl)methyl]amine (CAS 1019544-47-8). In the absence of publicly available, experimentally derived spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. The predictions are grounded in the well-documented spectroscopic data of structurally analogous compounds, particularly those containing the 2,5-dimethoxybenzyl and n-butyl moieties. This guide is intended to serve as a robust theoretical framework for researchers, scientists, and drug development professionals, aiding in the identification, characterization, and quality control of Butyl[(2,5-dimethoxyphenyl)methyl]amine, pending experimental verification.
Introduction
Butyl[(2,5-dimethoxyphenyl)methyl]amine belongs to the broader class of phenethylamine derivatives, many of which are of significant interest in medicinal chemistry and pharmacology due to their interactions with various receptor systems. The 2,5-dimethoxy substitution pattern, in particular, is a hallmark of several psychoactive compounds. Accurate structural elucidation and purity assessment are paramount in the development and analysis of such molecules, and spectroscopic techniques remain the cornerstone of this process.
This guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS data for Butyl[(2,5-dimethoxyphenyl)methyl]amine. The causality behind the predicted spectral features is explained, drawing upon data from related structures to ensure a scientifically sound and logical framework.
Molecular Structure
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure and atom numbering scheme for Butyl[(2,5-dimethoxyphenyl)methyl]amine are presented below.
Caption: Molecular structure of Butyl[(2,5-dimethoxyphenyl)methyl]amine.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to be well-resolved, providing distinct signals for the aromatic, methoxy, and aliphatic protons. The predictions are based on typical chemical shifts for substituted benzenes and alkylamines.
| Protons (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H3, H4, H6 (Aromatic) | 6.8 - 7.0 | Multiplet (m) | 3H | The protons on the substituted benzene ring will appear in the aromatic region. The exact splitting will be complex due to their distinct electronic environments. |
| H14, H16 (Methoxy, OCH₃) | 3.75 - 3.85 | Singlet (s) | 6H | Methoxy groups on an aromatic ring typically resonate around this region. Two singlets might be observed due to slightly different environments. |
| H7 (Benzyl, Ar-CH₂) | ~3.70 | Singlet (s) or Triplet (t) | 2H | The benzylic protons adjacent to the nitrogen. May appear as a singlet, or a triplet if coupling to the N-H proton is observed. |
| H9 (N-CH₂) | ~2.60 | Triplet (t) | 2H | Protons on the carbon alpha to the nitrogen, coupled to the adjacent methylene group (C10). |
| H10 (CH₂) | ~1.50 | Sextet | 2H | Methylene protons coupled to the adjacent methylene groups at C9 and C11. |
| H11 (CH₂) | ~1.35 | Sextet | 2H | Methylene protons coupled to the adjacent methylene group at C10 and the terminal methyl group at C12. |
| H12 (CH₃) | ~0.90 | Triplet (t) | 3H | Terminal methyl group of the butyl chain, coupled to the adjacent methylene group (C11). |
| H8 (N-H) | 1.0 - 2.0 | Broad Singlet (br s) | 1H | The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum, based on methodologies for similar compounds, would be as follows:[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of Butyl[(2,5-dimethoxyphenyl)methyl]amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 300, 400, or 600 MHz NMR spectrometer.[1]
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a standard Fourier transform. Apply phase and baseline corrections. Integrate the signals and reference the spectrum to the TMS peak.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
| Carbon (Atom No.) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C12 (CH₃) | ~14 | Terminal methyl group of the butyl chain. |
| C11 (CH₂) | ~20 | Butyl chain methylene. |
| C10 (CH₂) | ~32 | Butyl chain methylene. |
| C9 (N-CH₂) | ~50 | Carbon alpha to the nitrogen. |
| C7 (Ar-CH₂) | ~52 | Benzylic carbon. |
| C14, C16 (OCH₃) | ~56 | Methoxy carbons. |
| C3, C4, C6 (Aromatic CH) | 110 - 115 | Aromatic carbons bearing a proton. |
| C1 (Aromatic C) | ~128 | Quaternary aromatic carbon attached to the benzyl group. |
| C2, C5 (Aromatic C-O) | 152 - 154 | Aromatic carbons attached to the methoxy groups. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3300 - 3500 | Stretching (secondary amine, often a single, weak band) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 2960 | Stretching |
| C=C (Aromatic) | 1500 - 1600 | Ring Stretching |
| N-H | 1550 - 1650 | Bending |
| C-O (Aryl Ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Stretching |
| C-N | 1020 - 1250 | Stretching |
Predicted Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a discernible molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of bonds alpha to the amine and the benzylic position.
Predicted Molecular Ion (M⁺): m/z 223.16
Predicted Fragmentation Pathway
The primary fragmentation is anticipated to be the benzylic cleavage, which is a highly favored pathway for N-benzylamines.
Caption: Predicted EI-MS fragmentation of Butyl[(2,5-dimethoxyphenyl)methyl]amine.
Table of Predicted Fragments
| m/z | Proposed Fragment | Rationale |
| 223 | [C₁₃H₂₁NO₂]⁺˙ | Molecular Ion (M⁺) |
| 152 | [C₉H₁₀O₂]⁺˙ | Loss of the butylamine radical via benzylic cleavage. This is expected to be the base peak. |
| 137 | [C₈H₉O₂]⁺ | Loss of a methyl radical from the m/z 152 fragment. |
| 74 | [C₄H₁₂N]⁺ | Formation of the butylaminiumyl cation. |
Experimental Protocol: Mass Spectrometry
A general procedure for obtaining an EI-MS spectrum is as follows:[2]
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 35-550 amu.[2]
-
Detector: Use an electron multiplier detector.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a detailed, predictive spectroscopic profile of Butyl[(2,5-dimethoxyphenyl)methyl]amine based on the established principles of NMR, IR, and MS, and by drawing analogies from structurally related compounds. The predicted data tables and fragmentation pathways offer a solid foundation for the identification and characterization of this molecule. It is imperative that these predictions are validated against experimentally acquired data to confirm the structure and purity of any synthesized or isolated samples of Butyl[(2,5-dimethoxyphenyl)methyl]amine.
References
-
PubChem. (n.d.). Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-(2,5-dimethoxyphenyl_methyl_amine]([Link]
-
Dalgaard, L. T., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
Brabander, M. A., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(8), 6144–6188. Available at: [Link]
-
Wang, P., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, volume 59. Available at: [Link]
-
Canna-pelegatti, C., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Forensic Toxicology, 41(1), 1-24. Available at: [Link]
-
SWGDRUG. (2014). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Phenethyl alcohol, 2,5-dimethoxy-alpha-methyl-. Retrieved from [Link]
Sources
The Renaissance of Substituted Phenethylamines: A Technical Guide to Unlocking Therapeutic Potential
Abstract
The class of substituted phenethylamines, a structurally diverse group of psychoactive compounds, is undergoing a scientific renaissance. Historically associated with recreational use and clandestine synthesis, rigorous modern research is unveiling their profound potential as therapeutic agents for a range of debilitating neuropsychiatric disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core pharmacology, structure-activity relationships (SAR), and promising therapeutic applications of these molecules. We delve into the nuanced mechanisms of action, focusing on the critical role of the serotonin 5-HT2A receptor, and provide detailed methodologies for preclinical and clinical evaluation. This guide aims to equip the scientific community with the knowledge and tools necessary to navigate the complexities of this promising class of compounds and accelerate the development of novel therapeutics.
Introduction: A New Dawn for an Old Scaffold
Substituted phenethylamines are a class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring linked to an amino group by a two-carbon chain.[1][2] This seemingly simple scaffold allows for a vast array of substitutions on the phenyl ring, the ethyl sidechain, and the amino group, leading to a remarkable diversity of pharmacological effects.[2] These compounds can act as central nervous system stimulants, hallucinogens, and entactogens, primarily by modulating monoamine neurotransmitter systems.[1][2]
While the historical narrative of substituted phenethylamines has been dominated by compounds like methamphetamine and MDMA, a new chapter is being written. A growing body of evidence supports the therapeutic potential of specific substituted phenethylamines in treating conditions such as post-traumatic stress disorder (PTSD), depression, anxiety, and addiction.[3][4][5] This guide will explore the scientific underpinnings of these therapeutic applications, providing a roadmap for future research and development.
Core Pharmacology: The Serotonin 5-HT2A Receptor as a Key Mediator
The primary pharmacological target for the psychedelic effects of many substituted phenethylamines is the serotonin 2A receptor (5-HT2A), a G protein-coupled receptor (GPCR) predominantly expressed in the cerebral cortex.[6] Activation of the 5-HT2A receptor is believed to be the principal mechanism of action for the consciousness-altering effects of these compounds.[6]
Mechanism of Action: Beyond Simple Agonism
The interaction of substituted phenethylamines with the 5-HT2A receptor is complex and goes beyond simple agonism. The therapeutic effects are thought to arise from a cascade of downstream signaling events that promote neuroplasticity.
-
Canonical Gq/11 Signaling: Activation of the 5-HT2A receptor typically leads to the coupling of Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This signaling pathway is a key initiator of the acute psychedelic effects.
-
Downstream Signaling and Neuroplasticity: The initial G-protein signaling cascade initiates a host of downstream events that are critical for the potential therapeutic effects. These include the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, and the modulation of brain-derived neurotrophic factor (BDNF) expression.[8][9] These pathways are intimately involved in synaptic plasticity, learning, and memory, and their modulation by substituted phenethylamines may underlie the lasting therapeutic benefits observed in clinical trials.
-
Dopamine and Norepinephrine Transporter Interactions: While the 5-HT2A receptor is a primary target, many substituted phenethylamines also interact with the dopamine transporter (DAT) and the norepinephrine transporter (NET), inhibiting the reuptake of these neurotransmitters.[10][11][12] This action contributes to their stimulant and mood-enhancing properties. The relative affinity for these transporters varies significantly between different substituted phenethylamines, leading to a wide spectrum of psychoactive effects.
Diagram: Simplified 5-HT2A Receptor Signaling Pathway
Caption: Simplified signaling cascade following 5-HT2A receptor activation by a substituted phenethylamine.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
The pharmacological profile of a substituted phenethylamine is exquisitely sensitive to its chemical structure. Understanding these SARs is paramount for designing novel compounds with optimized therapeutic properties and reduced side effects.
Phenyl Ring Substitutions
Substitutions on the phenyl ring have a profound impact on receptor affinity and selectivity.
-
2,5-Dimethoxy Motif: The presence of methoxy groups at the 2 and 5 positions of the phenyl ring is a common feature of many psychedelic phenethylamines, including the 2C series.[13] This substitution pattern appears to be crucial for high affinity at the 5-HT2A receptor.
-
4-Position Substitution: The substituent at the 4-position of the phenyl ring is a key determinant of potency and efficacy.[13]
Sidechain Modifications
Modifications to the ethylamine sidechain can alter the pharmacological profile.
-
Alpha-Methylation: The addition of a methyl group at the alpha position of the ethyl sidechain creates an amphetamine derivative. This modification often increases the compound's stimulant properties by enhancing its interaction with DAT and NET.
Amino Group Substitutions
Substitution on the terminal amino group can dramatically influence receptor affinity.
-
N-Benzylation: The addition of a benzyl group to the nitrogen, particularly a 2-methoxybenzyl group, can lead to a significant increase in both binding affinity and functional activity at the 5-HT2A receptor.[1]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Selected Substituted Phenethylamines
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) | DAT IC50 (nM) |
| Mescaline | ~6,700[14] | ~9,400[14] | >10,000 | >10,000 |
| 2C-B | 1.2[15] | 1.2[15] | 0.63[15] | >10,000 |
| 2C-I | ~1.5 | ~1.0 | ~1.0 | >10,000 |
| MDMA | ~2,500 | ~1,500 | ~1,000 | ~108 |
Note: Data are compiled from various sources and methodologies, and direct comparisons should be made with caution.
Therapeutic Applications: From Bench to Bedside
The unique ability of certain substituted phenethylamines to induce profound psychological experiences in a controlled therapeutic setting is driving their investigation for a variety of mental health conditions.
MDMA-Assisted Therapy for PTSD
3,4-Methylenedioxymethamphetamine (MDMA) is the most clinically advanced substituted phenethylamine, with MDMA-assisted therapy for PTSD having received "breakthrough therapy" designation from the FDA.[6]
-
Mechanism of Therapeutic Action: In a therapeutic context, MDMA is thought to facilitate the processing of traumatic memories by reducing fear and defensiveness, and increasing feelings of trust and empathy.[4] This creates a "window of tolerance" where patients can revisit and reprocess traumatic experiences with reduced emotional distress.
-
Clinical Trial Efficacy: Phase 3 clinical trials have demonstrated that MDMA-assisted therapy produces significant and sustained reductions in PTSD symptoms compared to therapy with a placebo.[16] A substantial portion of participants in the MDMA group no longer met the diagnostic criteria for PTSD after treatment.[16]
Mescaline and 2C-B in Psychotherapy
Mescaline, a naturally occurring psychedelic phenethylamine, and 2C-B, a synthetic derivative, are also being explored for their therapeutic potential.
-
Mescaline: With a long history of use in traditional healing ceremonies, mescaline is being investigated for its potential to treat depression, anxiety, and addiction.[17] Its longer duration of action compared to other psychedelics may offer a distinct therapeutic advantage.[11]
-
2C-B: 2C-B is reported to have a unique psychoactive profile, combining psychedelic effects with entactogenic properties.[5][7] Anecdotal and preliminary research suggests it may be beneficial in psychotherapy for anxiety and PTSD due to its tendency to produce a more manageable and less emotionally overwhelming experience compared to classic psychedelics.[3][4]
Other Potential Applications
The diverse pharmacology of substituted phenethylamines suggests a broader range of potential therapeutic applications.
-
Depression: Some phenethylamine derivatives have shown antidepressant-like effects in preclinical models, potentially through their interaction with monoamine transporters and the 5-HT2A receptor.[9][18]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Certain phenethylamines, particularly amphetamine derivatives, are established treatments for ADHD. Research into novel phenethylamine-based compounds for ADHD with improved side-effect profiles is ongoing.
Experimental Protocols: A Guide for the Researcher
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Functional Assay: Calcium Flux Assay for 5-HT2A Receptor Activation
This assay measures the increase in intracellular calcium concentration following 5-HT2A receptor activation, a hallmark of Gq-coupled GPCR signaling.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (substituted phenethylamines) and a reference agonist (e.g., serotonin).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-5-HT2A cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay Measurement: Place the microplate in the fluorescence plate reader. Set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Baseline Reading: Record a baseline fluorescence reading for a few seconds before compound addition.
-
Compound Addition: Use the instrument's automated injector to add the test compounds or reference agonist to the wells.
-
Post-Addition Reading: Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the response of the reference agonist and plot dose-response curves to determine the EC50 values for each test compound.
Diagram: Experimental Workflow for Calcium Flux Assay
Caption: Step-by-step workflow for the in vitro calcium flux assay.
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents
The HTR is a rapid, side-to-side head movement in rodents that is selectively induced by 5-HT2A receptor agonists and is considered a reliable behavioral proxy for hallucinogenic potential in humans.[13]
Materials:
-
Male C57BL/6J mice.
-
Test compounds and vehicle control.
-
Observation chambers (e.g., clear cylindrical arenas).
-
Video recording equipment or a magnetometer-based detection system.
-
Selective 5-HT2A receptor antagonist (e.g., ketanserin or M100907) for validation.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before testing.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Observation Period: Immediately place the mouse in the observation chamber and record its behavior for a set period (e.g., 30-60 minutes).
-
HTR Scoring:
-
Manual Scoring: A trained observer, blind to the treatment conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.
-
Automated Scoring: If using a magnetometer system, a small magnet is surgically implanted on the mouse's head prior to the experiment. The system records the magnetic field changes caused by head movements, and an algorithm is used to identify and count the head twitches.
-
-
Data Analysis: Compare the number of head twitches in the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Validation (Optional): To confirm that the HTR is mediated by the 5-HT2A receptor, pre-treat a group of animals with a selective 5-HT2A antagonist before administering the test compound. A significant reduction in the number of head twitches would confirm 5-HT2A receptor involvement.
Future Directions and Conclusion
The therapeutic potential of substituted phenethylamines is only beginning to be fully realized. Future research should focus on:
-
Developing Novel Compounds with Improved Selectivity: Synthesizing new derivatives with enhanced selectivity for specific receptor subtypes could lead to therapeutics with fewer side effects.
-
Elucidating the Molecular Mechanisms of Neuroplasticity: A deeper understanding of the downstream signaling pathways and their role in promoting neuroplasticity is crucial for optimizing therapeutic outcomes.
-
Expanding Clinical Trials to Other Indications: Rigorous clinical trials are needed to evaluate the efficacy of these compounds for a wider range of psychiatric disorders.
-
Investigating the Role of Psychotherapy: The synergistic effect of these compounds with psychotherapy is a key aspect of their therapeutic potential. Further research is needed to optimize the therapeutic protocols.
References
-
Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. (2021). INIS-IAEA. [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (n.d.). PMC. [Link]
-
2C-B - Wikipedia. (n.d.). [Link]
-
The Science and Culture of 2C-B: Exploration of Its Effects on the Human Mind and Body. (2023, May 9). [Link]
-
Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. (n.d.). Digital Repository. [Link]
-
Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions. (n.d.). PMC. [Link]
-
Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. (2012, October 15). PubMed. [Link]
-
2C-B: The Forgotten Psychedelic That Could Be a Game-Changer. (2025, January 14). UPRA. [Link]
-
Head-twitch response - Wikipedia. (n.d.). [Link]
-
Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. (n.d.). Academia.edu. [Link]
-
Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. (2018, March 13). PMC. [Link]
-
Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. (n.d.). PMC. [Link]
-
Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. (n.d.). ClinicalTrials.gov. [Link]
-
Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. (2023, March 8). Frontiers. [Link]
-
Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. (n.d.). PMC. [Link]
-
Formation of 2C-B metabolites by human, monkey, rabbit, mouse, and dog... (n.d.). ResearchGate. [Link]
-
CALCIUM FLUX PROTOCOL. (n.d.). [Link]
-
Substituted phenethylamine - Wikipedia. (n.d.). [Link]
-
The relationship between anxiety and depression in animal models: a study using the forced swimming test and elevated plus-maze. (n.d.). SciELO. [Link]
-
2C-B Drug Side Effects, Signs and Symptoms. (n.d.). The Recovery Village. [Link]
-
Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway. (2023, August 4). MDPI. [Link]
-
Automated detection of the head-twitch response using wavelet scalograms and a deep convolutional neural network. (n.d.). eScholarship. [Link]
-
Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? (2025, January 3). PMC. [Link]
-
2C-B Drug Effects and Abuse. (2026, January 6). Addiction Center. [Link]
-
Forced Swim Test v.3. (n.d.). [Link]
-
elevated plus-maze test: Topics by Science.gov. (n.d.). [Link]
-
Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. (2023, February 16). bioRxiv. [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). PMC. [Link]
-
Calcium flux assay with iCell® Sensory Neurons. (n.d.). BMS. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). PMC. [Link]
-
The Mouse Forced Swim Test. (n.d.). PMC. [Link]
-
(PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2022, September 13). ResearchGate. [Link]
-
Calcium flux assay for in vitro neurotoxicity studies and drug screening. (n.d.). Molecular Devices. [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. (2023, January 1). Biomolecules & Therapeutics. [Link]
-
Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. (2023, February 17). bioRxiv. [Link]
-
Treatment of ADHD: Drugs, psychological therapies, devices, complementary and alternative methods as well as the trends in clinical trials. (n.d.). Frontiers. [Link]
-
How has Phenethylamine (PEA) improved patient outcomes? (n.d.). Consensus. [Link]
-
Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway. (2023, August 4). MDPI. [Link]
-
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024, October 1). Journal of Herbmed Pharmacology. [Link]
-
SYNTHESIS, PRECLINICAL EVALUATION AND ANTIDEPRESSANT ACTIVITY OF 5-SUBSTITUTED PHENYL-3-(THIOPHEN-2-YL). (2014, April 29). Semantic Scholar. [Link]
Sources
- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. tnscientific.com [tnscientific.com]
- 4. upra.org.ua [upra.org.ua]
- 5. addictioncenter.com [addictioncenter.com]
- 6. Acute Effects of the Novel Psychoactive Drug 2C-B on Emotions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2C-B - Wikipedia [en.wikipedia.org]
- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elevated plus-maze test: Topics by Science.gov [science.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Head-twitch response - Wikipedia [en.wikipedia.org]
- 18. pdf.smolecule.com [pdf.smolecule.com]
Methodological & Application
"Butyl[(2,5-dimethoxyphenyl)methyl]amine synthesis protocol"
Application Note: Synthesis Protocol for Butyl[(2,5-dimethoxyphenyl)methyl]amine
Introduction & Mechanistic Rationale
The synthesis of secondary benzylamines, such as Butyl[(2,5-dimethoxyphenyl)methyl]amine, is a fundamental transformation in medicinal chemistry and drug development. While direct
To circumvent this, reductive amination is the gold-standard methodology. This process relies on the condensation of 2,5-dimethoxybenzaldehyde with n-butylamine to form an intermediate imine/iminium ion, which is subsequently reduced to the target secondary amine.
As established by Abdel-Magid et al., the choice of hydride source dictates the success and workflow of the reaction[1].
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB features three electron-withdrawing acetoxy groups that significantly attenuate the nucleophilicity of the borohydride core. This chemoselectivity prevents the premature reduction of the aldehyde to 2,5-dimethoxybenzyl alcohol, allowing the transient iminium ion to form and be reduced in situ in a highly efficient "one-pot" procedure[2].
-
Sodium Borohydride (NaBH₄): A highly reactive hydride source that will rapidly reduce aldehydes. When using NaBH₄, a strict stepwise approach is mandatory: the stable imine must be fully formed and isolated (or the aldehyde completely consumed) prior to the introduction of the reducing agent[2].
Experimental Workflows
Fig 1: Reductive amination pathways for Butyl[(2,5-dimethoxyphenyl)methyl]amine synthesis.
Protocol A: One-Pot Reductive Amination (Recommended)
This protocol utilizes STAB in 1,2-Dichloroethane (DCE), which provides the highest yields and requires the least manipulation[2].
Reagents (10 mmol scale):
-
2,5-Dimethoxybenzaldehyde: 1.66 g (10.0 mmol, 1.0 eq)
-
n-Butylamine: 0.80 g / ~1.09 mL (11.0 mmol, 1.1 eq)
-
Sodium Triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)
-
1,2-Dichloroethane (DCE): 30 mL
Step-by-Step Methodology:
-
Imine Formation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethoxybenzaldehyde (1.66 g) and anhydrous DCE (30 mL). Add n-butylamine (1.09 mL) via syringe. Stir the mixture at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 15–30 minutes to allow the transient iminium ion to form.
-
Reduction: Add STAB (3.18 g) portionwise over 5 minutes. Note: The reaction is mildly exothermic. Portionwise addition prevents localized heating that could drive unwanted side reactions.
-
Maturation: Stir the resulting cloudy suspension at room temperature for 3 to 4 hours.
-
In-Process Quality Control (IPC): To ensure a self-validating workflow, analyze a 50 µL aliquot via Thin-Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM with 1% Et₃N). The disappearance of the UV-active aldehyde spot (
~0.8) and the appearance of a ninhydrin-positive secondary amine spot ( ~0.3) confirms completion. -
Quench & Workup: Slowly add 30 mL of saturated aqueous NaHCO₃ to quench unreacted STAB and neutralize the acetic acid byproduct (Caution: Mild H₂ gas evolution). Stir vigorously for 15 minutes.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product as a pale yellow oil. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) if high analytical purity is required.
Protocol B: Stepwise Reductive Amination (Alternative)
This protocol is utilized when STAB is unavailable or when scaling up under strict cost constraints.
Reagents (10 mmol scale):
-
2,5-Dimethoxybenzaldehyde: 1.66 g (10.0 mmol, 1.0 eq)
-
n-Butylamine: 0.80 g / ~1.09 mL (11.0 mmol, 1.1 eq)
-
Sodium Borohydride (NaBH₄): 0.57 g (15.0 mmol, 1.5 eq)
-
Anhydrous Methanol (MeOH): 30 mL
Step-by-Step Methodology:
-
Condensation: Dissolve 2,5-dimethoxybenzaldehyde (1.66 g) and n-butylamine (1.09 mL) in anhydrous MeOH (30 mL).
-
Dehydration: Stir at room temperature for 4–6 hours (or reflux for 2 hours). Optional: The addition of 3Å molecular sieves or anhydrous MgSO₄ can drive the equilibrium toward the imine by sequestering generated water.
-
IPC Validation: Confirm the complete disappearance of the aldehyde via TLC prior to proceeding. Premature reduction will yield 2,5-dimethoxybenzyl alcohol.
-
Reduction: Cool the reaction flask to 0 °C using an ice bath. Add NaBH₄ (0.57 g) slowly in small portions over 15 minutes to control vigorous hydrogen gas evolution.
-
Maturation & Quench: Remove the ice bath and stir at room temperature for 1 hour. Quench by slowly adding 10 mL of distilled water.
-
Workup: Concentrate the mixture in vacuo to remove the majority of the methanol. Dilute the aqueous residue with Ethyl Acetate (EtOAc) (40 mL) and wash with 1M NaOH (20 mL) to ensure the amine is fully free-based. Extract, dry over Na₂SO₄, and concentrate to yield the product.
Quantitative Data & Method Comparison
The table below summarizes the operational metrics between the two methodologies, validating the preference for the STAB-mediated route in modern drug development settings.
| Parameter | Protocol A: STAB (One-Pot) | Protocol B: NaBH₄ (Stepwise) |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride |
| Solvent System | 1,2-Dichloroethane (DCE) | Methanol (MeOH) |
| Workflow Type | One-pot, in situ reduction | Stepwise, isolated reduction |
| Reaction Time | 3 - 4 hours | 6 - 8 hours |
| Chemoselectivity | Excellent (Aldehyde inert to STAB) | Poor (Aldehyde rapidly reduced) |
| Over-alkylation Risk | < 2% | 5 - 10% |
| Typical Isolated Yield | 85 - 95% | 70 - 80% |
Analytical Characterization
To validate the structural integrity of the synthesized Butyl[(2,5-dimethoxyphenyl)methyl]amine, the following spectroscopic benchmarks should be met:
-
ESI-MS:
calculated for : 224.16; Found: ~224.2. -
¹H NMR (400 MHz, CDCl₃):
- 6.85 – 6.75 (m, 3H, Aromatic protons)
- 3.80 (s, 3H, -OCH₃), 3.78 (s, 3H, -OCH₃)
- 3.75 (s, 2H, Benzylic -CH₂-N)
- 2.60 (t, J = 7.2 Hz, 2H, N-CH₂-CH₂-)
- 1.55 (br s, 1H, -NH, exchanges with D₂O)
- 1.50 – 1.30 (m, 4H, -CH₂-CH₂- of butyl chain)
- 0.90 (t, J = 7.3 Hz, 3H, -CH₃ of terminal butyl chain)
References
1.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
"reductive amination of 2,5-dimethoxybenzaldehyde with butylamine"
Application Note: High-Yield Reductive Amination of 2,5-Dimethoxybenzaldehyde with Butylamine
Introduction & Mechanistic Rationale
The synthesis of secondary benzylamines is a foundational transformation in medicinal chemistry, particularly in the development of phenethylamine-derived therapeutics and advanced molecular building blocks. This application note details the optimized reductive amination of 2,5-dimethoxybenzaldehyde with n-butylamine to yield N-butyl-2,5-dimethoxybenzylamine.
The selection of 2,5-dimethoxybenzaldehyde presents a unique electronic environment: the electron-donating methoxy groups at the ortho and meta positions subtly deactivate the carbonyl carbon toward nucleophilic attack compared to an unsubstituted benzaldehyde. However, unhindered primary amines like butylamine still undergo rapid nucleophilic addition to form a transient hemiaminal, which readily dehydrates to form a stable imine (Schiff base) [[1]]([Link]). The subsequent reduction of this imine must be carefully controlled to prevent the premature reduction of the unreacted aldehyde.
Causality in Reagent Selection
Historically, sodium cyanoborohydride (NaBH₃CN) was the industry standard for this transformation . However, NaBH₃CN generates highly toxic hydrogen cyanide gas during aqueous workup and requires strict pH control.
To ensure safety, scalability, and high yield, this protocol utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .
-
Kinetic Selectivity: The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making STAB a mild reducing agent. It reduces protonated imines rapidly but reduces aldehydes very slowly. This kinetic differential allows for a "direct" one-pot reaction where the aldehyde and amine can be mixed simultaneously with the reducing agent .
-
Solvent Causality: 1,2-Dichloroethane (DCE) is selected as the optimal solvent. Unlike tetrahydrofuran (THF), DCE provides superior solubility for the triacetoxyborohydride species, maximizing the reaction rate and minimizing the formation of the unwanted 2,5-dimethoxybenzyl alcohol byproduct .
-
Omission of Acid Catalysis: While acetic acid is often added to catalyze the reductive amination of ketones, it is explicitly omitted here. Adding acid to an aldehyde reductive amination accelerates the unwanted direct reduction of the carbonyl, degrading the overall yield .
Mechanistic Pathway
Mechanistic pathway of reductive amination from aldehyde to secondary amine.
Quantitative Data & Optimization
The following table summarizes the optimization data, demonstrating why the STAB/DCE system is the authoritative choice for this specific substrate pairing.
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Target Amine Yield (%) | Alcohol Byproduct (%) | Safety / Scalability Profile |
| NaBH(OAc)₃ | DCE | 25 | 2.5 | >92% | <2% | Excellent; no toxic gas generation. |
| NaBH₄ | MeOH | 0 to 25 | 6.0 | 81% | ~8% | Fair; requires stepwise imine pre-formation. |
| NaBH₃CN | THF/MeOH | 25 | 12.0 | 76% | <2% | Poor; generates toxic HCN during workup. |
Experimental Workflow
Step-by-step experimental workflow for direct reductive amination using STAB.
Detailed Protocol: Direct Reductive Amination
Scale: 10.0 mmol (Aldehyde) Target Product: N-butyl-2,5-dimethoxybenzylamine
Step 1: Imine Equilibration
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethoxybenzaldehyde (1.66 g, 10.0 mmol).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (35 mL).
-
Add n-butylamine (0.77 g, 1.04 mL, 10.5 mmol).
-
Causality: A slight 0.05 equivalent excess of the highly volatile amine drives the hemiaminal-to-imine equilibrium forward without complicating downstream purification.
-
-
Stir the reaction mixture at room temperature (25 °C) under a nitrogen atmosphere for 30 minutes.
-
Self-Validating Cue: The solution will transition from colorless to a pale yellow tint, visually confirming Schiff base formation.
-
Step 2: Hydride Reduction
-
Weigh out Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol, 1.4 eq).
-
Add the STAB to the stirring solution in three equal portions over 15 minutes.
-
Causality: STAB addition is mildly exothermic. Portionwise addition prevents thermal runaway (keeping the internal temperature below 30 °C), which suppresses the competing reduction of any residual unreacted aldehyde.
-
-
Stir the suspension at room temperature for 2 hours.
-
Self-Validating Quality Control: Monitor via TLC (Silica, 8:2 Hexanes:Ethyl Acetate). The UV-active aldehyde spot (R_f ~0.6) should completely disappear, replaced by a baseline spot (the highly polar amine salt).
-
Step 3: Quench and Acid-Base Purification
Unlike standard chromatography, acid-base extraction exploits the basicity of the secondary amine, providing a self-validating purification system that guarantees the removal of neutral byproducts (like benzyl alcohols).
-
Quench: Slowly add saturated aqueous NaHCO₃ (25 mL) to the reaction flask. Stir vigorously for 15 minutes.
-
Self-Validating Cue: The cessation of CO₂ bubbling confirms that all residual borate complexes and trace acetic acid have been neutralized.
-
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL). Combine the organic layers.
-
Acidic Extraction: Wash the combined organic layers with 1M aqueous HCl (3 × 20 mL).
-
Causality: The target N-butyl-2,5-dimethoxybenzylamine is protonated to form a water-soluble hydrochloride salt, migrating to the aqueous layer. Unreacted aldehyde and alcohol byproducts remain in the organic DCM layer (which is discarded).
-
-
Basification: Transfer the acidic aqueous layer to an Erlenmeyer flask. While stirring, slowly add 2M aqueous NaOH until the pH reaches >11 (check with pH paper).
-
Self-Validating Cue: The clear aqueous solution will immediately turn cloudy/milky as the free base of the secondary amine crashes out of solution.
-
-
Final Isolation: Extract the basified aqueous layer with fresh DCM (3 × 25 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-butyl-2,5-dimethoxybenzylamine as a pale yellow oil.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]
Sources
Technical Application Note: Recrystallization Protocols for Butyl[(2,5-dimethoxyphenyl)methyl]amine Hydrochloride
Executive Summary & Compound Profile
This technical guide details the purification of Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride (also known as
The purification of secondary amine hydrochlorides containing electron-rich alkoxybenzyl rings presents specific challenges:
-
Oiling Out: The compound is prone to Liquid-Liquid Phase Separation (LLPS) rather than crystallization due to the flexibility of the butyl chain and the presence of lipophilic impurities.
-
Hygroscopicity: The HCl salt can absorb atmospheric moisture, destabilizing the crystal lattice.
-
Impurities: Common synthetic byproducts include the unreduced imine (Schiff base) and unreacted 2,5-dimethoxybenzaldehyde.
Physicochemical Profile
| Property | Characteristic | Implication for Recrystallization |
| Molecular Structure | Secondary Amine Salt | High polarity head, lipophilic tail. |
| Solubility (Freebase) | Lipophilic | Soluble in Et2O, DCM, Hexanes. |
| Solubility (HCl Salt) | Amphiphilic | Soluble in H2O, EtOH, DCM; Insoluble in Et2O, Hexanes. |
| Thermodynamic Risk | Metastable Zones | Rapid cooling leads to amorphous gum/oil. |
Pre-Crystallization Assessment (Go/No-Go)[1]
Before attempting recrystallization, the crude material must be assessed.[1] Recrystallization purifies a solid lattice; it cannot magically convert a 50% pure reaction mixture into a crystal.
Critical Check: Ensure the crude material is the amine , not the imine .
-
Test: Run a Proton NMR or TLC.
-
Indicator: If the imine (C=N) bond is present, recrystallization will fail because the imine is less polar and will prevent the amine salt from stacking.
-
Action: If imine is present, perform an acid-base extraction first (wash the organic freebase layer with water/brine) before forming the salt.
Workflow Visualization: Assessment Logic
Figure 1: Decision logic for pre-processing crude amine salts prior to thermal purification.
Solvent System Selection
For this specific lipophilic amine salt, a single-solvent system is often too aggressive (either too soluble or insoluble). A Binary Solvent System is recommended.
Solvent Screening Matrix
| Solvent Role | Recommended Solvents | Function |
| Solvent A (Good) | Isopropanol (IPA) , Ethanol (Abs.) | Dissolves the salt at high temp; keeps polar impurities in solution. |
| Solvent B (Bad) | Diethyl Ether , Ethyl Acetate, Acetone | Reduces solubility of the salt; forces crystallization upon cooling. |
Why Isopropanol (IPA)?
IPA is preferred over Ethanol because it has a higher boiling point (
Protocol A: Thermal Recrystallization (Standard)
This method is best for bulk purification (>1 gram) where the compound is a solid but colored or impure.
Materials
-
Crude Butyl[(2,5-dimethoxyphenyl)methyl]amine HCl.
-
Solvent A: Boiling Isopropanol (IPA).
-
Solvent B: Diethyl Ether (Anhydrous) or MTBE.
-
Apparatus: Erlenmeyer flask, reflux condenser (optional), magnetic stirrer, hot plate.
Step-by-Step Methodology
-
Saturation: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of boiling IPA.
-
Technique: Add IPA dropwise while swirling on a hot plate until the solid just dissolves.
-
Note: If a small amount of dark oil remains insoluble at boiling, decant the clear solution to a fresh flask; this oil is likely polymerized impurity.
-
-
Turbidity Induction: Remove from heat. While the solution is still hot (but not boiling), slowly add the "Bad Solvent" (Diethyl Ether) dropwise.
-
Endpoint: Stop adding when a faint, persistent cloudiness (turbidity) appears.
-
-
Clarification: Add 1-2 drops of hot IPA to clear the turbidity. The solution should be clear and saturated.
-
Controlled Cooling (Critical):
-
Wrap the flask in a towel or place it in a beaker of warm water to cool slowly to room temperature.
-
Do not plunge into ice immediately. Rapid cooling traps impurities and causes oiling out.[2]
-
-
Crystallization: Once at room temperature, undisturbed, crystals should form.
-
Optimization: If no crystals form after 1 hour, scratch the glass wall with a glass rod or add a seed crystal.
-
-
Final Cooling: Place the flask in a refrigerator (
C) or ice bath for 2 hours to maximize yield. -
Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold Ether/IPA (3:1 mix).
Protocol B: Vapor Diffusion (High Purity/X-Ray)[1]
Use this method if Protocol A results in an oil, or if you require X-ray quality single crystals.
Methodology
-
Inner Vial: Dissolve a small amount (e.g., 100 mg) of the amine HCl in a minimum amount of Methanol or Ethanol in a small vial (4 mL).
-
Outer Vessel: Place this open vial inside a larger jar (e.g., 20 mL) containing the anti-solvent (Diethyl Ether or Hexane).
-
Equilibrium: Cap the outer jar tightly.
-
Mechanism: The volatile anti-solvent (Ether) vapors will slowly diffuse into the alcohol solution, gradually lowering the solubility of the amine salt.
-
Timeline: Leave undisturbed for 2-5 days. This slow increase in supersaturation prevents oiling out [3].
Troubleshooting: "Oiling Out"
The most common failure mode for 2,5-dimethoxybenzylamine derivatives is the formation of a separate liquid phase (oil) instead of crystals.
Mechanism
Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This happens if:
-
The temperature is too high when supersaturation is reached.
-
Impurities lower the melting point of the solvated salt.[1]
Remediation Workflow
Figure 2: Remediation strategy for overcoming Liquid-Liquid Phase Separation (LLPS).
Specific Fix for this Compound: If the oil persists, triturate (grind) the oil under cold Diethyl Ether. The mechanical stress often induces the phase change from amorphous oil to crystalline solid.
Analytical Validation
Post-recrystallization, the material must be validated.
| Technique | Expected Result | Pass Criteria |
| Appearance | White to off-white needles or plates. | No yellow discoloration (indicates oxidation). |
| Melting Point | Sharp range ( | Compare to literature (approx. 150-170°C, dependent on exact polymorph). |
| 1H-NMR (D2O) | Distinct peaks for 2,5-dimethoxy protons (~3.7-3.8 ppm). | Absence of aldehyde proton (~10 ppm) or imine proton. |
References
-
Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][4] Longman Scientific & Technical. (Section 2.20: Recrystallization Techniques).
-
Stahly, G. P. (2007). Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design, 7(6), 1007–1026.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
Application Notes and Protocols for the Analytical Characterization of Butyl[(2,5-dimethoxyphenyl)methyl]amine
Introduction: The Analytical Imperative for Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic, clinical, and pharmaceutical sciences. Butyl[(2,5-dimethoxyphenyl)methyl]amine, a derivative of the 2C-B phenethylamine and belonging to the NBOMe class of compounds, requires robust and validated analytical methods for its unambiguous identification and characterization.[1][2][3][4] The structural similarities among NPS congeners necessitate a multi-technique approach to ensure accurate identification, which is critical for law enforcement, public health, and drug development efforts.[5][6][7] This guide provides a comprehensive overview of the principal analytical methodologies for the characterization of Butyl[(2,5-dimethoxyphenyl)methyl]amine, with detailed protocols and expert insights into the rationale behind experimental choices.
Mass Spectrometry: The Cornerstone of Molecular Identification
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is the gold standard for the identification of NPS due to its high sensitivity and specificity.[4] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unique advantages for the analysis of Butyl[(2,5-dimethoxyphenyl)methyl]amine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5] For N-benzylphenethylamines like Butyl[(2,5-dimethoxyphenyl)methyl]amine, derivatization may sometimes be employed to improve chromatographic peak shape and thermal stability, though direct analysis is often feasible.[8]
-
Injector Temperature: A sufficiently high temperature (e.g., 280°C) is crucial to ensure the complete and rapid volatilization of the analyte without causing thermal degradation.[9][10]
-
Column Selection: A non-polar or mid-polar capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is typically used for the separation of phenethylamines.[6][9] This choice is based on the general principle of "like dissolves like," where the relatively non-polar analyte interacts favorably with the stationary phase.
-
Oven Temperature Program: A temperature gradient is essential to achieve good separation of the analyte from any impurities or co-eluting substances, while also ensuring a reasonable analysis time.[6][9][10]
-
Electron Ionization (EI): EI at 70 eV is the standard ionization technique for GC-MS as it produces reproducible fragmentation patterns that can be compared to spectral libraries.[5]
The mass spectrum of Butyl[(2,5-dimethoxyphenyl)methyl]amine is expected to be dominated by fragmentation adjacent to the nitrogen atom.[1][2] Key characteristic ions would likely include:
-
An ion corresponding to the 2,5-dimethoxybenzyl moiety.
-
An ion representing the butyl-amine portion of the molecule.
-
Further fragmentation of these primary ions.
Knowledge of the fragmentation pathways of related NBOMe compounds is invaluable for interpreting the mass spectrum of novel analogues.[1][2]
Protocol 1: GC-MS Analysis of Butyl[(2,5-dimethoxyphenyl)methyl]amine
1. Sample Preparation: a. Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile. b. If necessary, perform a derivatization step (e.g., with trifluoroacetic anhydride) to improve volatility and peak shape.[8][11]
2. Instrumentation (Example Conditions):
- Gas Chromatograph: Agilent 7890A or equivalent.
- Mass Spectrometer: Agilent 5975C or equivalent.
- Injector: Split/splitless, operated in split mode (e.g., 20:1) at 280°C.[10]
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6][9]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes.[9][10]
- MSD Parameters:
- Transfer Line: 280°C.
- Ion Source: 230°C.[9][10]
- Quadrupole: 150°C.[9]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.
3. Data Analysis: a. Identify the peak corresponding to Butyl[(2,5-dimethoxyphenyl)methyl]amine based on its retention time. b. Analyze the mass spectrum of the peak and compare it to known fragmentation patterns of similar NBOMe compounds.[1][2][5] c. If available, search against a spectral library for a potential match.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds.[4] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-QTOF-MS, provides highly accurate mass measurements, enabling the determination of elemental composition and aiding in the identification of unknown compounds.[1][2]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol) containing a small amount of an acid (e.g., formic acid) is typically used. The acid helps to protonate the amine, leading to better peak shape and improved ionization efficiency in positive ion mode.[12][13][14]
-
Column Selection: A C18 reversed-phase column is a common choice for the separation of a wide range of organic molecules, including phenethylamines.[12][13][14]
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar and semi-polar compounds.[1][2]
In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺. High-resolution mass spectrometry will provide a highly accurate mass measurement of this ion, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and obtain structural information, which is often complementary to the fragmentation observed in GC-EI-MS.[1][2]
Protocol 2: LC-MS/MS Analysis of Butyl[(2,5-dimethoxyphenyl)methyl]amine
1. Sample Preparation: a. Dissolve a small amount of the sample (approximately 1 mg/mL) in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). b. Filter the sample through a 0.22 µm syringe filter before injection.
2. Instrumentation (Example Conditions):
- Liquid Chromatograph: Shimadzu Nexera or equivalent.
- Mass Spectrometer: SCIEX TripleTOF 6600 or equivalent.
- Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[12]
- Mobile Phase A: 0.1% Formic acid in water.[12][13]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[12][13]
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- MS Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Mode: Full scan (TOF-MS) and product ion scan (MS/MS).
- Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS to generate a rich fragmentation spectrum.
3. Data Analysis: a. Extract the chromatogram for the accurate mass of the protonated molecule [M+H]⁺. b. Analyze the high-resolution mass spectrum to confirm the elemental composition. c. Interpret the MS/MS fragmentation pattern to elucidate the structure of the molecule.[1][2]
Spectroscopic Methods: Unveiling the Molecular Architecture
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecular structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules.[4][15][14][16][17] Both ¹H and ¹³C NMR are essential for the characterization of Butyl[(2,5-dimethoxyphenyl)methyl]amine.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the 2,5-dimethoxyphenyl ring, the methoxy groups, the benzylic protons, the protons on the butyl chain, and the amine proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of information about the connectivity of the atoms.[14][17]
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, methoxy carbons, and the aliphatic carbons of the butyl chain and the methylene bridge.[14][17][18]
Protocol 3: NMR Spectroscopic Analysis
1. Sample Preparation: a. Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. Instrumentation:
- Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
- Experiments:
- ¹H NMR
- ¹³C NMR
- 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to further confirm the structure.
3. Data Analysis: a. Assign all proton and carbon signals to the corresponding atoms in the molecular structure.[14][17] b. Use the coupling constants from the ¹H NMR spectrum to determine the connectivity between adjacent protons. c. Utilize 2D NMR data to confirm the assignments and establish long-range correlations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[19][20][21]
The FTIR spectrum of Butyl[(2,5-dimethoxyphenyl)methyl]amine is expected to show characteristic absorption bands for:
-
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H stretch (aromatic and aliphatic): Peaks in the region of 2850-3100 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O stretch (ether): Strong peaks in the region of 1000-1300 cm⁻¹ due to the methoxy groups.[22]
-
C-N stretch: A peak in the region of 1000-1250 cm⁻¹.[17]
Protocol 4: FTIR Spectroscopic Analysis
1. Sample Preparation: a. For solid samples, a small amount of the material can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. b. Alternatively, a KBr pellet can be prepared.
2. Instrumentation:
- Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with an ATR accessory.
- Parameters:
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
3. Data Analysis: a. Identify the characteristic absorption bands and assign them to the corresponding functional groups. b. Compare the obtained spectrum with reference spectra from spectral libraries if available.[23][24]
Data Presentation and Summary
A comprehensive characterization of Butyl[(2,5-dimethoxyphenyl)methyl]amine should integrate the data from all analytical techniques.
Table 1: Summary of Expected Analytical Data
| Analytical Technique | Expected Results |
| GC-MS (EI) | Molecular ion (if observed), characteristic fragment ions corresponding to the 2,5-dimethoxybenzyl and butyl-amine moieties. |
| LC-MS (ESI+) | Protonated molecule [M+H]⁺. High-resolution mass for elemental composition confirmation. |
| ¹H NMR (CDCl₃) | Signals for aromatic protons, methoxy groups, benzylic protons, butyl chain protons, and N-H proton with characteristic chemical shifts and multiplicities. |
| ¹³C NMR (CDCl₃) | Signals for all unique carbon atoms in the aromatic ring, methoxy groups, and aliphatic chains. |
| FTIR (ATR) | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=C (aromatic), C-O (ether), and C-N functional groups. |
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of Butyl[(2,5-dimethoxyphenyl)methyl]amine.
Caption: A typical workflow for the characterization of a novel psychoactive substance.
Conclusion
The analytical characterization of Butyl[(2,5-dimethoxyphenyl)methyl]amine requires a multi-faceted approach that leverages the strengths of various instrumental techniques. By combining the separation power of chromatography with the detailed structural information provided by mass spectrometry and spectroscopy, a confident and comprehensive identification can be achieved. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other novel psychoactive substances. Adherence to validated methods and a thorough understanding of the underlying analytical principles are paramount for ensuring scientific integrity and generating trustworthy results.
References
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020). Problems of Forensic Sciences. [Link]
-
ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION. (2020). ResearchGate. [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2020). PMC. [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR) Fingerprint Profiling in tandem with Chemometrics for Rapid Detection of New Psychoactive Substances (NPS) Methcathinone. (n.d.). SlidePlayer. [Link]
-
Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). PubMed. [Link]
-
The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. (2019). West Virginia University Research Repository. [Link]
-
Advances in Analytical Methodologies for Detecting Novel Psychoactive Substances (NPS): A Review. (2023). ResearchGate. [Link]
-
The Analysis of 2,5-Dimethoxy-N-(N-methoxybenzyl) phenethylamine (NBOM. (n.d.). The Research Repository @ WVU. [Link]
-
Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. (2026). Preprints.org. [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [Link]
-
Detection & identification of hazardous narcotics and new psychoactive substances using Fourier transform infrared spectroscopy (FTIR). (2023). Analytical Methods. [Link]
-
ATR-FTIR combined with machine learning for the fast non-targeted screening of new psychoactive substances. (2023). PubMed. [Link]
-
Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique. (2017). Arcadia University. [Link]
-
NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. (n.d.). Murdoch University Research Portal. [Link]
-
TICTAC spectral libraries for drugs and new psychoactive substances/legal highs. (n.d.). TICTAC. [Link]
-
B-TICTAC: ATR-FTIR Drug Library for ALPHA for identification of drugs. (n.d.). Bruker Store. [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2014). PMC. [Link]
-
Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (2020). United Nations Office on Drugs and Crime. [Link]
-
Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. (2021). LCGC International. [Link]
-
Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. (n.d.). Auburn University. [Link]
-
A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022). MDPI. [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). ScienceDirect. [Link]
-
NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. (2015). ResearchGate. [Link]
-
High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. (2013). PMC. [Link]
-
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. (2023). MDPI. [Link]
-
Seized Blotters Containing One Regioisomer of 25I-NBOMe. (2018). Walsh Medical Media. [Link]
-
Forensic Toxicology of 2C-B & 25B-NBOMe. (n.d.). Scribd. [Link]
-
GC–MS chromatogram of the yellow powder and mass spectrum of bk-2C-B. (n.d.). ResearchGate. [Link]
-
separation of positional isomers. (2017). Chromatography Forum. [Link]
-
Synthesis and identification of metabolite biomarkers of 25C-NBOMe and 25I-NBOMe. (n.d.). Diva-Portal.org. [Link]
-
NBOMe Designer Drugs: GC-MS and LC-QTOF/MS Detection on Blotter Paper by Brazilian Federal Police (Rio Grande do Sul, Brazil). (2018). Brazilian Journal of Forensic Sciences, Medical Law and Bioethics. [Link]
-
N-benzylmethylamine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. (2024). ACS Publications. [Link]
-
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed. [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). SciSpace. [Link]
-
Vibrational and NMR Investigation on Pharmaceutical Activity of 2,5- Dimethoxy-4-Ethylamphetamine by Theoretical and Experimental Support. (2020). ResearchGate. [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (2018). SciELO South Africa. [Link]
-
Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case. (2021). MDPI. [Link]
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). Royal Society of Chemistry. [Link]
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). PMC. [Link]
-
UV-vis absorption spectra of 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes. (2009). PubMed. [Link]
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2023). PubMed. [Link]
-
Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. (2006). MDPI. [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arch.ies.gov.pl [arch.ies.gov.pl]
- 3. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. "The Analysis of 2,5-Dimethoxy-N-(N-methoxybenzyl) phenethylamine (NBOM" by J. Tyler Davidson [researchrepository.wvu.edu]
- 8. scispace.com [scispace.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. dea.gov [dea.gov]
- 11. ojp.gov [ojp.gov]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
- 13. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine [mdpi.com]
- 18. spectrabase.com [spectrabase.com]
- 19. aadk.gov.my [aadk.gov.my]
- 20. Detection & identification of hazardous narcotics and new psychoactive substances using Fourier transform infrared spectroscopy (FTIR) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00766A [pubs.rsc.org]
- 21. ATR-FTIR combined with machine learning for the fast non-targeted screening of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 23. TICTAC Communications Ltd |Pill identification | Pill ID | Tablet identification | London [tictac.org.uk]
- 24. store.bruker.com [store.bruker.com]
"LC-MS/MS analysis of Butyl[(2,5-dimethoxyphenyl)methyl]amine"
This Application Note and Protocol details the LC-MS/MS analysis of Butyl[(2,5-dimethoxyphenyl)methyl]amine (systematically identified as N-butyl-2,5-dimethoxybenzylamine).
This compound is structurally significant as a secondary amine derivative of the 2,5-dimethoxybenzyl moiety, a pharmacophore central to the NBOMe and 2C-x series of new psychoactive substances (NPS). While often encountered as a synthesis intermediate or a specific designer analog, its analysis requires rigorous differentiation from isobaric species and structural isomers.
Part 1: Introduction & Method Strategy
1.1 Chemical Identity & Significance[1]
-
Common Name: N-butyl-2,5-dimethoxybenzylamine
-
Chemical Formula: C₁₃H₂₁NO₂
-
Monoisotopic Mass: 223.1572 Da
-
Target Ion [M+H]⁺: 224.16 Da
-
Structural Context: The molecule consists of a 2,5-dimethoxybenzyl group attached to a butylamine chain. It lacks the phenethylamine core of the "2C" series but shares the benzyl fragmentation pattern of the "NBOMe" series.
1.2 Analytical Challenges & Strategy
-
Fragmentation Specificity: The 2,5-dimethoxybenzyl moiety produces a dominant tropylium-derived cation (m/z 151). This fragment is shared across all 25x-NBOMe compounds. Therefore, chromatographic separation is critical to distinguish this specific butyl-amine derivative from degradation products of larger NBOMes.
-
Isobaric Interference: Structural isomers (e.g., tert-butyl or iso-butyl analogs) may co-elute. A biphenyl or high-strength silica C18 column is selected to maximize selectivity based on steric hindrance.
-
Protonation: As a secondary amine, the molecule is readily protonated (pKa ~9-10). Acidic mobile phases (Formic acid) are essential for high ESI+ sensitivity.
Part 2: Experimental Protocol
2.1 Reagents & Materials
-
Reference Standard: Butyl[(2,5-dimethoxyphenyl)methyl]amine (>98% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS grade Formic Acid (FA), Ammonium Formate (AmForm).
-
Matrix: Drug-free human urine or whole blood (for validation).
2.2 Sample Preparation (Solid Phase Extraction - SPE)
Rationale: SPE is chosen over "dilute-and-shoot" to remove matrix components that suppress the ionization of the benzylamine core.
-
Conditioning: 1 mL MeOH followed by 1 mL Water on a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C).
-
Loading: Mix 100 µL sample (Blood/Urine) with 300 µL 0.1% FA. Load onto cartridge.
-
Washing:
-
Wash 1: 1 mL 0.1% FA in Water (removes proteins/salts).
-
Wash 2: 1 mL MeOH (removes neutrals/acidic interferences).
-
-
Elution: 1 mL 5% Ammonium Hydroxide in MeOH.
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
2.3 LC-MS/MS Conditions
Chromatography (UHPLC)
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or Waters ACQUITY UPLC BEH C18.
-
Note: The Biphenyl phase provides enhanced pi-pi selectivity for the dimethoxyphenyl ring, aiding in isomer separation.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Desalting |
| 6.00 | 95 | Linear Ramp |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Gas Flow: 10 L/min (N₂).
-
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Type | Assignment |
| 224.2 | 151.1 | 50 | 20 | Quantifier | 2,5-dimethoxybenzyl cation |
| 224.2 | 91.1 | 50 | 35 | Qualifier | Tropylium ion (C₇H₇⁺) |
| 224.2 | 121.1 | 50 | 30 | Qualifier | Loss of CH₂O from m/z 151 |
Part 3: Mechanism & Visualization
3.1 Fragmentation Pathway
The fragmentation of N-butyl-2,5-dimethoxybenzylamine follows a predictable pathway driven by the stability of the benzylic carbocation.
-
Precursor [M+H]⁺ (m/z 224): Protonation occurs at the secondary amine.
-
Primary Cleavage: The C-N bond breaks, releasing the neutral butylamine moiety and forming the resonance-stabilized 2,5-dimethoxybenzyl cation (m/z 151) . This is the base peak.
-
Secondary Fragmentation: The m/z 151 ion loses formaldehyde (CH₂O, 30 Da) to form m/z 121, or undergoes ring contraction to form the tropylium species (m/z 91).
Figure 1: Proposed ESI+ MS/MS fragmentation pathway for N-butyl-2,5-dimethoxybenzylamine.
3.2 Analytical Workflow
Figure 2: End-to-end analytical workflow from sample preparation to data analysis.
Part 4: Validation Parameters (SWGTOX Compliant)
To ensure the method is legally defensible (forensic context) or quality-compliant (pharma), the following validation criteria must be met:
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | R² > 0.99 | Range: 1–1000 ng/mL. Weighting: 1/x². |
| LOD/LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Estimated LOQ: 0.5 ng/mL (High sensitivity due to amine protonation). |
| Precision | CV < 15% (Intra/Inter-day) | Run QC samples at Low, Mid, High concentrations (n=5). |
| Matrix Effect | ± 25% | Compare post-extraction spike vs. neat standard. |
| Carryover | < 20% of LOQ in blank | Inject blank after highest calibrator. |
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
Davidson, J. T., & Jackson, G. P. (2019).[3] The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry. Link
- Casale, J. F., & Hays, P. A. (2012). Characterization of the "25I-NBOMe" series of designer drugs. Microgram Journal.
-
Sigma-Aldrich. (2025). Product Specification: tert-butyl[(2,5-dimethoxyphenyl)methyl]amine.[1] Link
Sources
Application Note: Experimental Design for Butyl[(2,5-dimethoxyphenyl)methyl]amine In Vitro Assays
Executive Summary & Chemical Context[1]
This application note details the experimental framework for characterizing Butyl[(2,5-dimethoxyphenyl)methyl]amine . Chemically, this compound represents a secondary amine scaffold incorporating the 2,5-dimethoxybenzyl moiety. This structural motif is the pharmacophoric core of highly potent 5-HT2A receptor agonists, including the NBOMe series (e.g., 25I-NBOMe) and the 2C-x family of phenethylamines.
Unlike full NBOMe compounds which possess a phenethylamine backbone, this specific ligand serves as a fragment probe . Understanding its binding kinetics and functional efficacy is critical for Fragment-Based Drug Discovery (FBDD) aimed at decoupling hallucinogenic effects from therapeutic neuroplasticity (psychoplastogens).
Key Objectives
-
Affinity Determination: Quantify binding strength (
) at 5-HT2A and 5-HT2C receptors. -
Functional Efficacy: Measure G
q-mediated calcium flux ( ). -
Biased Signaling: Assess
-arrestin recruitment to determine signaling bias.
Safety & Handling (Critical)
Warning: Compounds containing the 2,5-dimethoxybenzylamine motif can exhibit potency in the nanomolar range. While this specific fragment is likely less potent than full NBOMe analogues, strict precautions are required.
-
PPE: Nitrile gloves (double-gloved), lab coat, safety glasses, and P100 respirator if handling powder.
-
Solubility: Dissolve stock solutions in 100% DMSO (10 mM). Avoid freeze-thaw cycles; aliquot and store at -20°C.
-
Waste: Segregate as hazardous chemical waste.
Phase I: Radioligand Competition Binding
Objective: Establish the affinity constant (
Mechanism
We utilize a competition assay where the non-radioactive test compound displaces a radiolabeled antagonist (
Protocol: Membrane Preparation & Binding
Materials:
-
HEK293 cells stably expressing human 5-HT2A.
-
Radioligand:
-Ketanserin (Antagonist mode) or -DOI (Agonist mode). -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
Step-by-Step Workflow:
-
Membrane Prep: Harvest HEK293-5HT2A cells. Homogenize in ice-cold buffer and centrifuge at 40,000 x g for 20 mins. Resuspend pellet to 50
g protein/mL. -
Plate Layout: Use 96-well polypropylene plates.
-
Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
M Methysergide (saturating blocker). -
Test Wells: Membrane + Radioligand + Test Compound (10 concentrations, 10 nM to 100
M).
-
-
Incubation: Incubate for 60 minutes at 25°C (equilibrium).
-
Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.
-
Detection: Add liquid scintillation cocktail and count CPM (Counts Per Minute) on a Beta counter.
Data Analysis:
Convert CPM to % Specific Binding. Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
Phase II: Functional Assay (Calcium Flux)
Objective: Determine if the ligand acts as an agonist, partial agonist, or antagonist by measuring intracellular calcium release (
Mechanism
5-HT2A is a Gq-coupled GPCR. Activation triggers Phospholipase C (PLC), generating IP3, which releases
DOT Visualization: Gq Signaling Pathway
Figure 1: Canonical Gq signaling cascade targeted in the Calcium Flux assay.
Protocol: FLIPR / FlexStation Assay
Materials:
-
CHO-K1 cells expressing recombinant human 5-HT2A.
-
Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.
-
Probenecid (inhibits dye extrusion).
Step-by-Step Workflow:
-
Seeding: Plate cells (50,000/well) in 96-well black-wall/clear-bottom plates. Incubate overnight.
-
Dye Loading: Remove media. Add Dye Loading Buffer (HBSS + 20 mM HEPES + Calcium dye + 2.5 mM Probenecid). Incubate 1 hour at 37°C.
-
Compound Prep: Prepare 5x concentrated compound plates in HBSS buffer.
-
Baseline Reading: Place plate in FLIPR/FlexStation. Record baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.
-
Injection: Automated injection of compound.
-
Measurement: Record fluorescence kinetics for 120 seconds.
Data Interpretation:
Calculate Max - Min fluorescence. Plot against Log[Concentration] to determine
Phase III: Biased Signaling ( -Arrestin Recruitment)
Objective: Differentiate between G-protein signaling and
Protocol: Enzyme Fragment Complementation (EFC)
We utilize a split-enzyme system (e.g., PathHunter®). The receptor is tagged with a small enzyme fragment (ProLink™), and
Step-by-Step Workflow:
-
Cell Plating: Seed PathHunter CHO-K1 5-HT2A cells in 384-well white plates.
-
Agonist Stimulation: Add test compound series. Incubate for 90 minutes at 37°C. (Note: Arrestin recruitment is slower than Ca2+ flux).
-
Detection: Add Detection Reagent (Cell lysis buffer + Chemiluminescent substrate).
-
Incubation: Incubate 60 minutes at room temperature in the dark.
-
Read: Measure Chemiluminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).
Data Summary & Bias Calculation
To validate the pharmacological profile, summarize the data as follows. A "Bias Factor" should be calculated to determine if the compound prefers the Gq pathway (hallucinogenic-like) or Arrestin pathway.
Bias Calculation (Log scale):
Summary Table Template
| Parameter | Assay Type | Metric | Reference (5-HT) | Test Compound (Butyl...) | Interpretation |
| Affinity | Radioligand Binding | 9.0 | TBD | High affinity > 7.0 | |
| Potency | Calcium Flux (Gq) | 8.5 | TBD | Functional agonist? | |
| Efficacy | Calcium Flux (Gq) | 100% | TBD | Full vs. Partial | |
| Recruitment | 8.2 | TBD | Arrestin biased? |
Experimental Workflow Diagram
Figure 2: Decision tree for experimental progression. Functional assays are only performed if significant binding affinity is observed.
References
-
Wacker, D., et al. (2013). Structural features for functional selectivity at serotonin receptors. Science, 340(6132), 615-619. [Link]
-
Roth, B. L. (2016). DREADDs for Neuroscientists. Neuron, 89(4), 683-694. (Provides context on GPCR assay design standards). [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium Assay Kits Application Note. Retrieved from Molecular Devices. [Link]
-
Eurofins DiscoverX. (n.d.).
-Arrestin Assays Principle. [Link] -
Kenakin, T., & Christopoulos, A. (2013). Signaling bias in new drug discovery: detection, quantification and therapeutic impact. Nature Reviews Drug Discovery, 12(3), 205-216. [Link]
Application Notes and Protocols for the Safe Handling and Storage of Butyl[(2,5-dimethoxyphenyl)methyl]amine
Introduction and Scope
Butyl[(2,5-dimethoxyphenyl)methyl]amine, a substituted benzylamine derivative, is a compound utilized in specialized organic synthesis and various research applications.[1] Its structural features, including the amine functional group and the electron-rich dimethoxy-phenyl ring, necessitate specific handling and storage procedures to ensure chemical integrity and personnel safety. The amine group can be susceptible to oxidation, and compounds of this class may exhibit physiological activity and potential hazardous properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Butyl[(2,5-dimethoxyphenyl)methyl]amine. The protocols herein are designed to mitigate risks, preserve sample stability, and ensure compliance with standard laboratory safety practices. Adherence to these guidelines is critical for maintaining a safe research environment and generating reliable experimental outcomes.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While comprehensive toxicological data for Butyl[(2,5-dimethoxyphenyl)methyl]amine is limited, data from structurally analogous compounds (e.g., other dimethoxy-substituted phenethylamines and benzylamines) can be used to infer potential risks.[2][3][4] The primary hazards are associated with its potential irritant or corrosive nature and its toxicity if ingested.[5]
Table 2.1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]butan-1-amine | [5] |
| CAS Number | 1019544-47-8 | [5] |
| Molecular Formula | C₁₃H₂₁NO₂ | Inferred from structure[5] |
| Molecular Weight | ~223.31 g/mol | Inferred from structure[5] |
| Appearance | Varies (typically solid or oil) | [6] |
Table 2.2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [5] |
| Skin Corrosion/Irritation | Inferred Category 1C/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | GHS05 (Corrosion) / GHS07 | [2][4] |
| Serious Eye Damage/Irritation | Inferred Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) | [2][4] |
Causality of Hazards:
-
Alkalinity: As an amine, this compound is basic and can cause irritation or corrosive damage to skin, eyes, and mucous membranes upon contact, similar to other alkaline corrosives.[3]
-
Ingestion Toxicity: The "Harmful if swallowed" classification indicates significant acute toxicity via the oral route.[5] Ingestion can lead to irritation or chemical burns within the gastrointestinal tract.[3]
-
Inhalation Risk: While not explicitly classified, vapors or aerosols may cause respiratory tract irritation.[6] Handling should be performed in a manner that avoids their generation.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is mandatory.
Caption: Hierarchy of controls for mitigating chemical exposure.
3.1 Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of neat Butyl[(2,5-dimethoxyphenyl)methyl]amine, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of potentially harmful vapors or aerosols.
-
Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions. Safety showers and eyewash stations must be readily accessible and tested regularly.[7]
3.2 Personal Protective Equipment (PPE) PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.
Table 3.1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Body | Chemical-resistant lab coat | Protects skin and personal clothing from splashes. |
| Hands | Nitrile or neoprene gloves | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[8] |
| Eyes/Face | Chemical safety goggles and a full-face shield | Goggles protect from splashes; a face shield is required over goggles when handling larger quantities or during procedures with a high splash risk due to the potential for severe eye damage.[2][4] |
| Respiratory | Not required if handled in a fume hood | A NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or if engineering controls fail.[7] |
Protocols for Safe Handling and Use
The following protocols provide step-by-step guidance for common laboratory manipulations.
Protocol 4.1: Receiving and Initial Inspection
-
Upon receipt, move the package to a designated laboratory area, preferably within a fume hood, before opening.
-
Wear appropriate PPE (lab coat, gloves, safety goggles).
-
Inspect the outer packaging for any signs of damage or leaks.
-
Carefully open the package and inspect the primary container for cracks, a compromised seal, or leaks.
-
Verify that the label on the container matches the order information and the accompanying Safety Data Sheet (SDS).
-
Log the chemical into the laboratory inventory system and affix the date of receipt.
-
Transfer the container to the designated storage location as described in Section 5.0.
Protocol 4.2: Weighing and Solution Preparation
Caption: Workflow for preparing a stock solution.
-
Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles, face shield). Assemble all necessary equipment (spatula, weigh paper/boat, beaker, volumetric flask, solvent) inside a chemical fume hood.
-
Equilibration: If the compound is stored under refrigeration, allow the sealed container to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the compound's stability.
-
Weighing: Place a weigh boat on an analytical balance inside the fume hood and tare. Carefully transfer the desired amount of the solid/liquid compound to the boat using a clean spatula or pipette. Minimize the generation of dust or aerosols.
-
Transfer & Solvation: Promptly transfer the weighed compound into the appropriate flask or beaker. Add the desired solvent slowly to avoid splashing.
-
Container Sealing: Immediately and tightly recap the primary container of the neat compound and wipe it down with a damp cloth to remove any external residue.
-
Cleanup: Dispose of the used weigh boat and any other contaminated disposable materials into a designated solid hazardous waste container. Clean the spatula and any non-disposable equipment thoroughly.
-
Documentation: Record the final concentration, solvent, and date of preparation in a laboratory notebook and on the label of the solution container.
Storage and Stability Management
Proper storage is crucial for maintaining the chemical's purity and for laboratory safety.
Table 5.1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows potential degradation pathways. Some related compounds specify refrigeration.[1][2] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | The amine functional group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere preserves long-term stability.[2][7] |
| Light | Amber vial or in the dark | Protects against potential photodegradation. |
| Container | Tightly sealed, appropriate chemical-resistant container (e.g., glass) | Prevents contamination, volatilization, and reaction with atmospheric components.[2][6] |
| Location | Locked, ventilated, and designated chemical cabinet or refrigerator | Ensures security and containment.[2][7] |
5.1 Incompatible Materials To prevent violent or hazardous reactions, store Butyl[(2,5-dimethoxyphenyl)methyl]amine segregated from the following:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[3]
-
Strong Acids, Acid Chlorides, Acid Anhydrides: Cause exothermic neutralization reactions.[7]
-
Copper and its alloys: Amines can be corrosive to certain metals.[3]
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce its impact.
6.1 Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Ensure the fume hood is operational. If safe to do so, close off ignition sources.
-
Contain: For small spills, use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand) to dike the spill. Do not use combustible materials like paper towels.
-
Clean-Up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) office.
6.2 First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2][6]
Waste Disposal
All waste containing Butyl[(2,5-dimethoxyphenyl)methyl]amine, including neat compound, solutions, and contaminated labware, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed, and appropriate containers.
-
Do not mix with incompatible waste streams.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
Arrange for pickup and disposal by a licensed environmental waste management company.[2]
References
-
Airgas. SAFETY DATA SHEET - Methylamine. [Link]
-
European Chemicals Agency (ECHA). Substance Information. [Link]
-
ECHA CHEM. Identity - 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride. [Link]
-
Chembase.cn. Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine. [Link]
-
ChemSafetyPro.COM. ECHA Adds 4 New Substances to REACH SVHC List. [Link]
Sources
- 1. [(2,5-Dimethoxyphenyl)methyl](methyl)amine hydrochloride | 1158286-42-0 | Benchchem [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2,4-Dimethoxybenzylamine 98 20781-20-8 [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. derthon.com [derthon.com]
- 7. fishersci.com [fishersci.com]
- 8. downloads.ossila.com [downloads.ossila.com]
Troubleshooting & Optimization
"troubleshooting Butyl[(2,5-dimethoxyphenyl)methyl]amine synthesis"
Technical Support Center: Troubleshooting the Synthesis of Butyl[(2,5-dimethoxyphenyl)methyl]amine
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of Butyl[(2,5-dimethoxyphenyl)methyl]amine (also known as N-butyl-2,5-dimethoxybenzylamine).
This secondary amine is typically synthesized via the reductive amination of 2,5-dimethoxybenzaldehyde with n-butylamine. While reductive amination is a fundamental transformation, the specific electronic properties of the 2,5-dimethoxybenzyl system often introduce kinetic challenges, leading to stalled reactions or unwanted byproducts. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to ensure high-yield, self-validating workflows.
I. Mechanistic Pathway & Competing Reactions
To effectively troubleshoot, we must first map the chemical logic of the system. The synthesis relies on the condensation of the aldehyde and primary amine to form an intermediate imine (Schiff base), which is subsequently reduced.
Figure 1: Reductive amination pathway highlighting target formation and competing side reactions.
II. Frequently Asked Questions (Troubleshooting)
Q1: My reaction yield is low, and GC/MS shows a large peak for 2,5-dimethoxybenzyl alcohol. Why is the reducing agent attacking the starting material? Causality & Insight: You are experiencing premature reduction. In a one-pot reductive amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), the reducing agent is designed to selectively reduce the protonated iminium ion faster than the parent carbonyl[1]. However, the methoxy group at the 2-position (ortho) of 2,5-dimethoxybenzaldehyde donates electron density into the ring via resonance, rendering the carbonyl carbon less electrophilic. This significantly slows down the initial nucleophilic attack by n-butylamine. If the imine formation is slower than the background reduction rate of the aldehyde by STAB, you will generate the alcohol byproduct[2]. Solution: Transition from a strict one-pot method to a "pre-formation" strategy. Stir the aldehyde and n-butylamine in the reaction solvent (e.g., 1,2-dichloroethane or THF) for 1–2 hours before adding the STAB. Adding a mild dehydrating agent (like anhydrous MgSO₄ or 4Å molecular sieves) will drive the equilibrium toward the imine[2].
Q2: I am detecting tertiary amines (over-alkylation) in my final product mixture. How do I prevent the secondary amine from reacting further? Causality & Insight: Reductive amination can suffer from over-alkylation if the newly formed secondary amine (your target product) competes with the primary n-butylamine to react with unconsumed aldehyde[1]. While steric hindrance from the 2,5-dimethoxybenzyl group provides some natural protection, it is not absolute. Solution: Manipulate the stoichiometry. Ensure n-butylamine is present in a slight excess (1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the primary amine outcompetes the secondary amine for the electrophile. Furthermore, maintain a reaction temperature at or slightly below room temperature (0°C to 20°C); elevated temperatures increase the rate of the secondary amine condensation.
Q3: The reaction stalls at the imine stage, and reduction is incomplete. Should I switch to Sodium Borohydride (NaBH₄)? Causality & Insight: If the imine forms but is not reducing, the issue is likely a lack of activation. STAB requires the imine to be protonated (forming an iminium ion) to be effectively reduced[1][3]. Solution: Do not switch to NaBH₄ for a one-pot reaction, as it will rapidly reduce your unreacted aldehyde to the alcohol[2]. Instead, add 1.0 equivalent of glacial acetic acid (AcOH) to the STAB reaction mixture. The AcOH serves as a proton donor, activating the imine into a highly electrophilic iminium ion, which STAB reduces almost instantaneously[1][3].
III. Quantitative Reagent Selection Matrix
To ensure self-validating experimental design, select your reducing agent based on the kinetic realities of your specific substrate.
| Reducing Agent | Reagent Formula | Relative Toxicity | Aldehyde Reduction Rate | Iminium Reduction Rate | Recommended Workflow |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Low | Slow | Very Fast | Optimal (One-Pot or Pre-mix) . Add AcOH to catalyze iminium formation[1][2]. |
| Sodium Cyanoborohydride | NaBH₃CN | High (Generates HCN) | Very Slow | Fast | Alternative. Requires strict pH control (pH 5-6). Highly toxic byproducts[3]. |
| Sodium Borohydride | NaBH₄ | Moderate | Very Fast | Fast | Strictly Two-Step . Imine must be fully formed and isolated/dehydrated before addition[1][2]. |
IV. Standard Operating Procedure: Optimized Reductive Amination
This protocol utilizes a modified one-pot procedure with a pre-formation step to account for the deactivated nature of 2,5-dimethoxybenzaldehyde, utilizing STAB for maximum chemoselectivity[2][4].
Materials:
-
2,5-Dimethoxybenzaldehyde (1.0 eq, limiting reagent)
-
n-Butylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.4 eq)
-
Glacial Acetic Acid (1.0 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Imine Pre-formation: In an oven-dried, argon-purged round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous DCE (approx. 0.2 M concentration).
-
Amine Addition: Add n-butylamine (1.1 eq) dropwise via syringe at room temperature. Stir the mixture for 1 to 2 hours. (Self-Validation Check: An aliquot analyzed by TLC/GC should show consumption of the aldehyde and formation of the less polar imine).
-
Activation: Add glacial acetic acid (1.0 eq) to the mixture. The solution may change color slightly as the iminium ion forms.
-
Reduction: Cool the flask to 0°C using an ice bath. Add STAB (1.4 eq) portion-wise over 10 minutes to control hydrogen gas evolution and exotherm.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (stain with Ninhydrin or Dragendorff's reagent; the secondary amine will stain positively).
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (Caution: Gas evolution). Stir for 15 minutes. Extract the aqueous layer 3x with Dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude Butyl[(2,5-dimethoxyphenyl)methyl]amine via flash column chromatography (Silica gel, EtOAc/Hexanes with 1% Triethylamine to prevent amine streaking) or via acid-base extraction.
V. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. American Chemical Society. Available at:[Link]
-
Organic Chemistry Portal. "Sodium triacetoxyborohydride." Organic Chemistry Portal. Available at:[Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971-1031. American Chemical Society. Available at:[Link]
-
Medley, J. W. "C-N Bond-Forming Reactions: Reductive Amination." Myers Chem 115, Harvard University. Available at:[Link]
Sources
Technical Support Center: Purification of Substituted Benzylamines
Topic: Challenges in the Purification of Substituted Benzylamines Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Professionals
Introduction: The "Deceptive" Simplicity of Benzylamines
Substituted benzylamines are ubiquitous pharmacophores in medicinal chemistry, yet their purification often presents a "perfect storm" of challenges. Their high basicity leads to strong interactions with stationary phases (tailing), while their synthesis via reductive amination frequently generates difficult-to-separate secondary amine byproducts (over-alkylation).
This guide moves beyond standard textbook protocols. We analyze the mechanistic causes of these failures and provide self-validating workflows to resolve them.
Module 1: Chromatographic Challenges (The "Sticky" Problem)
User Issue: "My benzylamine tails significantly on silica gel, causing poor resolution and co-elution with impurities."
Root Cause Analysis
Standard silica gel possesses acidic silanol groups (
Troubleshooting Protocol: The Silanol Suppression Strategy
Step 1: Mobile Phase Modification (The "Sacrificial Base" Method) Do not simply increase polarity. You must block the active sites.
-
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase. -
Mechanism: TEA competes for the acidic silanol sites. Since it is in large excess relative to your analyte, it saturates the surface, allowing your benzylamine to elute based on polarity rather than ionic dragging [3].
Step 2: The "Wash" Cycle (Column Pre-treatment)
-
Protocol: Pre-elute the column with the TEA-containing mobile phase for 2-3 column volumes before loading your sample.
-
Why: This establishes the acid-base equilibrium across the entire column length before the analyte is introduced.
Step 3: Alternative Stationary Phases If TEA fails, the interaction is likely too strong for standard silica.
-
Switch to: Amino-functionalized silica (
-Silica) or Diol-Silica. -
Benefit: The amino surface is basic, preventing the acid-base reaction with the benzylamine.
Visual Workflow: Chromatographic Optimization
Figure 1: Decision tree for mitigating amine tailing during flash chromatography.
Module 2: Reductive Amination Byproducts (The "Double" Trouble)
User Issue: "I synthesized a primary benzylamine via reductive amination, but I cannot separate it from the secondary amine (dibenzyl) byproduct."
Root Cause Analysis
In reductive amination, the primary amine product is more nucleophilic than the starting ammonia source. It reacts with the aldehyde to form an imine, which is then reduced to a secondary amine (over-alkylation). These byproducts often share similar polarity (Rf values) with the desired product [4].
Strategic Solution: Chemical Purification (Chemo-selective Scavenging)
Chromatography is often inefficient here. Use Chemical Scavenging or Salt Formation to exploit subtle steric or pKa differences.
Method A: The Salicylaldehyde Scavenger (For removing Primary Amines)
Note: Use this if your product is the secondary amine. If your product is the primary amine, proceed to Method B.
Method B: Selective Salt Crystallization (The "Lattice Energy" Trap)
Secondary amines are more lipophilic and their salts often have lower lattice energies than primary amine salts due to steric bulk.
Protocol:
-
Dissolve the crude mixture in Ethanol or Isopropanol (avoid water initially).
-
Add 1.05 equivalents of acid (relative to the primary amine).
-
Recommendation: Use Oxalic Acid or Fumaric Acid rather than HCl.
-
Why: Oxalates often form highly crystalline networks with primary amines via hydrogen bonding that secondary amines (lacking one N-H donor) cannot replicate efficiently.
-
-
Heat to reflux and cool slowly. The primary amine oxalate typically precipitates, while the secondary amine salt remains in the mother liquor.
Quantitative Comparison of Salt Forms:
| Salt Type | Crystallinity | Hygroscopicity | Selectivity (1° vs 2°) |
| Hydrochloride | Moderate | High (often oils out) | Low |
| Oxalate | High | Low | High |
| Picrate | Very High | Low | High (Safety Risk) |
| Tartrate | High | Moderate | Moderate (Chiral res.) |
Module 3: Acid-Base Extraction (The Self-Validating Workup)
User Issue: "I tried an acid-base extraction, but my yield is low or I have an emulsion."
Root Cause Analysis
Substituted benzylamines can act as surfactants, especially those with long alkyl chains or lipophilic halides, stabilizing emulsions. Furthermore, "oiling out" of the amine salt during the acid wash traps impurities.
Troubleshooting Protocol: The "Three-Phase" Fix
Step 1: The pH Swing
-
Acidify: Dissolve crude in organic solvent (DCM or EtOAc). Extract with 1M HCl .[1]
-
Checkpoint: Check the pH of the aqueous layer. It must be < 2 to ensure full protonation.
-
Tip: If an emulsion forms, filter the entire biphasic mixture through a Celite pad . This physically breaks the surfactant stabilized bubbles [5].
-
-
Wash: Wash the acidic aqueous layer with fresh organic solvent (removes non-basic impurities like unreacted aldehyde/alcohol).
-
Basify: Adjust aqueous layer to pH > 12 using NaOH (cool on ice).
-
Critical: Benzylamines absorb
from air rapidly. Minimize exposure.
-
-
Extract: Extract back into organic solvent.
Step 2: The "Oiling Out" Prevention If the salt oils out during the acid step, it is not dissolving in water.
-
Solution: Use a mixture of Water:Methanol (4:1) for the acid extraction. The methanol increases the solubility of the lipophilic benzylammonium salt, preventing the formation of a third "oil" phase.
Visual Workflow: Acid-Base Extraction Logic
Figure 2: Standard Acid-Base Extraction Workflow for Benzylamines.
Module 4: Scavenging "Ghost" Impurities
User Issue: "My NMR shows small aldehyde peaks even after column chromatography."
Root Cause Analysis
Benzaldehydes (starting materials) can co-elute or reform via oxidation of benzyl alcohols. They are difficult to remove by standard acid-base extraction if the partition coefficient isn't favorable.
The Polymer-Supported Solution
Use a Polymer-Supported Amine (PS-Trisamine) or PS-Hydrazine .
-
Protocol: Add 2-3 equivalents of PS-Hydrazine to your crude organic solution. Stir for 2 hours at room temperature.
-
Mechanism: The hydrazine reacts covalently with the aldehyde to form a hydrazone, which remains attached to the solid polymer bead.
-
Workup: Simple filtration. The aldehyde is removed on the filter paper; the pure benzylamine passes through.
References
-
Phenomenex. (2025).[2] Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes. [Link]
-
Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols. [Link]
Sources
Technical Support Center: Yield Optimization for Butyl[(2,5-dimethoxyphenyl)methyl]amine
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with synthesizing Butyl[(2,5-dimethoxyphenyl)methyl]amine .
The synthesis of this secondary amine relies on the reductive amination of 2,5-dimethoxybenzaldehyde with butylamine. While conceptually straightforward, the electron-rich nature and steric bulk of the 2,5-dimethoxy aromatic ring frequently lead to stalled reactions, premature aldehyde reduction, or over-alkylation. This guide provides field-proven, causality-driven solutions and self-validating protocols to ensure >90% target yields.
Diagnostic Workflow: Reaction Pathways & Failure Modes
Before troubleshooting, it is critical to visualize the competing chemical pathways in your reactor. The diagram below maps the desired chemoselective route against the two most common failure modes: premature reduction and over-alkylation.
Fig 1: Reaction pathways and failure modes in the reductive amination of 2,5-dimethoxybenzaldehyde.
Troubleshooting Guides & Mechanistic FAQs
Q: My GC-MS analysis shows a 30% yield of 2,5-dimethoxybenzyl alcohol instead of the target amine. How do I prevent this premature reduction? Application Scientist Insight: This is a classic chemoselectivity failure driven by steric and electronic factors. The ortho-methoxy group at position 2 of 2,5-dimethoxybenzaldehyde physically shields the carbonyl carbon, while the electron-rich aromatic ring reduces its overall electrophilicity. Consequently, the initial nucleophilic attack by butylamine to form the imine is sluggish. If you are using a "direct" reductive amination protocol (mixing the aldehyde, amine, and hydride simultaneously), the reducing agent will prematurely reduce the unreacted aldehyde before the imine can form. Solution: Switch to an "indirect" (stepwise) protocol. Allow the aldehyde and butylamine to stir in 1,2-dichloroethane (DCE) for 2 hours before introducing Sodium Triacetoxyborohydride (STAB). This ensures complete conversion to the Schiff base prior to reduction, leveraging STAB's superior selectivity for iminium ions over aldehydes, as demonstrated in foundational studies on direct reductive amination (1).
Q: I am detecting a tertiary amine byproduct (dialkylation). How do I restrict the reaction to the secondary amine? Application Scientist Insight: Over-alkylation occurs because your newly synthesized product, Butyl[(2,5-dimethoxyphenyl)methyl]amine, is a secondary amine that remains highly nucleophilic. If there is residual unreacted aldehyde in the system, this secondary amine will attack it, forming an intermediate that is subsequently reduced to a tertiary amine. Solution: You must establish strict stoichiometric control. Ensure 2,5-dimethoxybenzaldehyde is the absolute limiting reagent. We recommend a 1.05 to 1.10 molar excess of butylamine. Additionally, maintain the reaction at room temperature; elevated temperatures increase the kinetic rate of the secondary amine's attack on the aldehyde (2).
Q: The reaction stalls at ~75% conversion. Adding more reducing agent has no effect. What is the limiting factor? Application Scientist Insight: The stall is not caused by a lack of hydride, but by a thermodynamic pH drift. The reduction step requires the imine to be protonated into an iminium ion, which is significantly more electrophilic and susceptible to hydride attack. As the reaction progresses, the consumption of the amine and the generation of basic byproducts shift the local pH, stalling the activation of the imine. Solution: Introduce 1.0 equivalent of glacial acetic acid (AcOH) to the reaction mixture. This maintains the weakly acidic environment (pH ~5-6) required to continuously protonate the imine without decomposing the STAB reagent, a well-documented standard for secondary amine synthesis (3).
Quantitative Data: Reducing Agent Chemoselectivity
Selecting the correct hydride source is the single most important variable for maximizing the yield of this specific secondary amine.
| Reducing Agent | Imine Reduction Kinetics | Aldehyde Reduction Kinetics | Dialkylation Risk | Optimal Yield (2° Amine) |
| NaBH₄ | Extremely Fast | Extremely Fast | High | < 40% |
| NaBH₃CN | Moderate | Slow | Moderate | 60 - 75% |
| NaBH(OAc)₃ (STAB) | Fast | Very Slow | Low | > 90% |
Self-Validating Experimental Protocol
To ensure reproducibility and high yield, follow this stepwise methodology. This protocol is engineered as a self-validating system , meaning it contains physical checkpoints that allow you to verify the success of each phase before proceeding to the next.
Phase 1: Imine Condensation (Indirect Method)
-
In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 1.0 equiv (10 mmol) of 2,5-dimethoxybenzaldehyde in 20 mL of anhydrous 1,2-dichloroethane (DCE).
-
Add 1.05 equiv (10.5 mmol) of butylamine dropwise over 5 minutes. Stir at room temperature for 2 hours.
-
Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 1 mL DCE, and run a TLC (Hexane:EtOAc 8:2) under UV light. The complete disappearance of the aldehyde spot (Rf ~0.6) and the appearance of a baseline spot confirms successful imine formation. Do not proceed to Phase 2 until the aldehyde is completely consumed.
Phase 2: Chemoselective Reduction 4. Add 1.0 equiv (10 mmol) of glacial acetic acid (AcOH) to the mixture to protonate and activate the iminium ion. 5. Add 1.4 equiv (14 mmol) of Sodium Triacetoxyborohydride (STAB) in small portions over 15 minutes to prevent thermal spiking. Stir for 3 hours at room temperature. 6. Validation Checkpoint 2: Run a TLC and stain the plate with Ninhydrin solution (heat to develop). The appearance of an intensely colored (typically purple/brown) spot at Rf ~0.3 validates the successful formation of the target secondary amine.
Phase 3: Quench and Isolation 7. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. 8. Validation Checkpoint 3: Observe the biphasic mixture. Vigorous effervescence will occur as the NaHCO₃ neutralizes the acetic acid and residual STAB. The complete cessation of gas evolution is your visual validation that the quench is finished and the system is safe for extraction. 9. Extract the aqueous layer with dichloromethane (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Butyl[(2,5-dimethoxyphenyl)methyl]amine.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (2026).
- Merck Millipore. (2026).
Sources
Technical Support Center: Improving Selectivity in Reductive Amination for Secondary Amines
Welcome to the Technical Support Center for Reductive Amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of secondary amines via reductive amination. Here, we delve into the nuances of this powerful reaction, providing field-proven insights to enhance selectivity and yield.
Introduction to Reductive Amination Selectivity
Reductive amination is a cornerstone of amine synthesis, valued for its versatility in forming carbon-nitrogen bonds.[1] The reaction proceeds through the formation of an imine or enamine intermediate from a carbonyl compound and a primary or secondary amine, respectively, followed by reduction to the target amine.[1][2] While conceptually straightforward, achieving high selectivity for the desired secondary amine can be challenging. Competing side reactions, such as the formation of tertiary amines or the reduction of the starting carbonyl compound, often plague synthetic efforts.[1][3]
This guide provides a structured approach to understanding and overcoming these challenges, ensuring your reductive aminations proceed with the desired outcome.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the reductive amination of primary amines to yield secondary amines.
1. What are the primary competing reactions that lower the selectivity for secondary amines?
The main side reaction is the further alkylation of the desired secondary amine product with another equivalent of the carbonyl compound and subsequent reduction to form a tertiary amine.[1][3] Another significant competing reaction is the direct reduction of the starting aldehyde or ketone to an alcohol, which consumes both the starting material and the reducing agent.[4][5]
2. How does the choice of reducing agent impact selectivity?
The choice of reducing agent is critical for a successful reductive amination.[5] Milder reducing agents that selectively reduce the protonated imine (iminium ion) over the carbonyl starting material are preferred for "direct" or "one-pot" reductive aminations.
| Reducing Agent | Characteristics | Selectivity Profile |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent.[4][6] | Excellent selectivity for iminium ions over ketones and most aldehydes. Often the reagent of choice for direct reductive aminations.[4][5] |
| Sodium Cyanoborohydride (NaBH₃CN) | A classic reagent for reductive amination.[7] | Good selectivity for imines at a slightly acidic pH (around 6-7).[5] However, it is highly toxic.[8] |
| Sodium Borohydride (NaBH₄) | A stronger reducing agent. | Can reduce both the imine and the starting carbonyl.[6][7] To improve selectivity, the imine is often pre-formed before the addition of NaBH₄ in a "stepwise" or "indirect" approach.[5][9] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A versatile and "green" method.[4][10] | Can be highly selective under optimized conditions. The catalyst, support, and additives play a crucial role in achieving high selectivity for the secondary amine.[3][4] |
3. What is the optimal pH for forming the imine intermediate and why is it important?
The formation of the imine intermediate is pH-dependent, with the optimal range typically being weakly acidic, around pH 4-5.[11][12][13] At this pH, there is sufficient acid to protonate the carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by the amine.[7][12] If the pH is too low (too acidic), the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, inhibiting the reaction.[7][12] Conversely, if the pH is too high (too basic), the protonation of the hydroxyl group in the carbinolamine intermediate, a necessary step for its elimination as water, is inefficient.[12]
4. How do steric effects of the amine and carbonyl compound influence the reaction?
Steric hindrance from bulky groups on either the amine or the carbonyl compound can significantly impact the reaction rate and selectivity.[1][14] Increased steric bulk can hinder the initial nucleophilic attack of the amine on the carbonyl group, slowing down the formation of the imine intermediate.[15] While this can be a challenge, it can also be leveraged to improve selectivity. For instance, a sterically hindered primary amine is less likely to undergo a second alkylation to form a tertiary amine.[16]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of secondary amines via reductive amination.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired secondary amine | • Incomplete imine formation. • Reduction of the starting carbonyl compound. • Unfavorable reaction equilibrium. | • Optimize pH: Adjust the reaction pH to the optimal range of 4-5 using a mild acid like acetic acid.[11][12][13] • Use a milder reducing agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) to minimize carbonyl reduction.[4] • Remove water: Add molecular sieves to the reaction mixture to drive the equilibrium towards imine formation.[9] • Increase reaction time: Some reactions, especially with hindered substrates, may require longer reaction times.[9] |
| Significant formation of tertiary amine byproduct | • The secondary amine product is more nucleophilic than the starting primary amine and reacts further. | • Use an excess of the primary amine: This will statistically favor the formation of the secondary amine. • Stepwise (Indirect) Procedure: First, form the imine, and then in a separate step, add the reducing agent. This prevents the secondary amine from being present with the carbonyl compound and reducing agent simultaneously.[5] • Choose a suitable solvent: Solvents like methanol can facilitate rapid imine formation, allowing for a quick subsequent reduction before overalkylation can occur.[9] |
| Unreacted starting materials (amine and/or carbonyl) | • Insufficient activation of the carbonyl group. • Low reactivity of the amine (e.g., electron-poor anilines). • Steric hindrance. | • Add a catalytic amount of acid: Acetic acid can help catalyze imine formation.[9] • Increase temperature: Gently heating the reaction can sometimes overcome activation barriers, but monitor for side reactions. • Consider a more reactive carbonyl compound if possible. • For weakly basic amines , a more forceful set of conditions or a different synthetic route may be necessary.[17] |
| Formation of alcohol byproduct | • The reducing agent is too strong and is reducing the starting carbonyl compound. | • Switch to a milder reducing agent like NaBH(OAc)₃.[4] • Pre-form the imine: If using a stronger reducing agent like NaBH₄, ensure the imine is fully formed before adding the reductant.[9] |
Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline for a direct (one-pot) reductive amination.
Materials:
-
Primary amine (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the primary amine in the chosen anhydrous solvent, add the aldehyde or ketone.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive substrates, a catalytic amount of acetic acid can be added.
-
Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[18]
Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride
This two-step, one-pot procedure is beneficial when over-alkylation is a significant issue.
Materials:
-
Primary amine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Methanol (MeOH) as solvent
-
Sodium borohydride (NaBH₄) (1.1 equiv)
Procedure:
-
Dissolve the primary amine and aldehyde in methanol.
-
Stir the mixture at room temperature to allow for imine formation. This is often rapid in methanol. Monitor by TLC or NMR to confirm imine formation and consumption of the aldehyde.
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced (monitor by TLC or LC-MS).
-
Quench the reaction carefully with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Visualizing the Reaction Pathways
To better understand the factors influencing selectivity, the following diagrams illustrate the key reaction pathways and a decision-making workflow for optimizing your reductive amination.
Caption: Reaction pathways in reductive amination.
Caption: Troubleshooting workflow for low selectivity.
Conclusion
Improving the selectivity of reductive amination for secondary amines is a matter of controlling the relative rates of competing reactions. By carefully selecting the reducing agent, optimizing the reaction pH, and considering the steric properties of the substrates, researchers can significantly enhance the yield and purity of their desired secondary amine products. When direct amination proves challenging, a stepwise approach often provides a reliable alternative.
References
-
JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Grogan, G. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Retrieved from [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
-
Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 17). synthesis of tertiary amines. YouTube. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wang, Z., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1433. [Link]
-
Zhang, M., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 169, 230-237. [Link]
-
Chem Help ASAP. (2020, March 21). tertiary amine synthesis & reductive amination. YouTube. Retrieved from [Link]
-
Liu, Y., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 10(8), 838. [Link]
-
JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 87(17), 11529–11538. [Link]
-
LibreTexts. (n.d.). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Retrieved from [Link]
-
Encyclopedia.pub. (2021, April 21). Reductive Aminations with Metal Catalysts. Retrieved from [Link]
- Al-Rajab, A., & Ali, W. (2025). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Journal of Chemical Research, 49(8), 1-5.
- Kim, T. L., Jeong, M., & Cheon, C.-H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701-14708.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]
-
Chen, C., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. Chemical Science, 12(30), 10251-10260. [Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. Retrieved from [Link]
-
Chusov, D., et al. (2014). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 50(86), 13133-13135. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glasp.co [glasp.co]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. jocpr.com [jocpr.com]
- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Butyl[(2,5-dimethoxyphenyl)methyl]amine
Welcome to the technical support center for the purification of Butyl[(2,5-dimethoxyphenyl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this compound, a crucial step for ensuring the integrity of downstream applications.
The synthesis of this target amine, typically via reductive amination of 2,5-dimethoxybenzaldehyde with butylamine, often yields a crude product containing unreacted starting materials, reaction intermediates, and byproducts.[1][2][3] This guide provides a structured approach to identifying and removing these impurities effectively.
Understanding the Impurity Profile
The most common synthetic route to Butyl[(2,5-dimethoxyphenyl)methyl]amine is the reductive amination of 2,5-dimethoxybenzaldehyde with butylamine. The impurities present in the crude product are directly related to the reactants, reagents, and reaction conditions used.
| Impurity Type | Chemical Name | Reason for Presence | Removal Strategy |
| Starting Material | 2,5-Dimethoxybenzaldehyde | Incomplete reaction | Acid-base extraction, Column chromatography |
| Starting Material | Butylamine | Used in excess | Acid-base extraction |
| Intermediate | N-(2,5-dimethoxybenzylidene)butan-1-imine | Incomplete reduction | Hydrolysis during acidic workup, Column chromatography |
| Byproduct | 2,5-Dimethoxybenzyl alcohol | Over-reduction of the aldehyde | Acid-base extraction, Column chromatography |
| Reagent Residue | Borohydride salts (e.g., from NaBH₄) | From the reduction step | Aqueous workup/washing |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude product is a yellow-to-brown oil, but I expect a solid. What does this indicate?
A1: This is a common observation. The presence of unreacted 2,5-dimethoxybenzaldehyde (a low-melting yellow solid) and other liquid impurities can prevent your product from solidifying.[3] The target amine itself may also exist as a freebase oil. Purification, typically starting with an acid-base extraction, will remove these impurities. Conversion to a hydrochloride salt will almost certainly yield a crystalline solid.[4][5]
Q2: After my initial workup, a strong "almond-like" smell persists. What is it and how do I remove it?
A2: The characteristic smell is from residual 2,5-dimethoxybenzaldehyde. Its presence indicates an incomplete reaction or inefficient initial purification. An acid-base extraction is highly effective at removing aldehydes from amine products.
Q3: My Thin Layer Chromatography (TLC) plate shows multiple spots. How do I identify them?
A3: To identify the spots, you should run the crude mixture alongside the starting materials (2,5-dimethoxybenzaldehyde and butylamine) on the same TLC plate.
-
Aldehyde: Will be a non-polar spot.
-
Product (Amine): Will be a polar spot that may streak.[6]
-
Other Impurities: Will have varying polarities.
-
Pro-Tip: Adding a small amount of triethylamine (Et₃N) or ammonia to the chromatography solvent can reduce the streaking of the amine spot on the silica plate, leading to a more accurate assessment.[6][7]
Q4: I performed an acid-base extraction, but my yield is very low. What could have gone wrong?
A4: Several factors could lead to low yield after an extraction:
-
Incorrect pH: Ensure you basify the aqueous layer sufficiently (pH 9-10 or higher) to deprotonate the amine hydrochloride and convert it back to the water-insoluble freebase.[8][9]
-
Insufficient Extraction: Use an adequate volume of organic solvent and perform multiple extractions (e.g., 3 separate extractions) to ensure all the freebase amine is recovered from the aqueous layer.
-
Emulsion Formation: Emulsions can trap your product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
In-Depth Purification Protocols
For persistent impurities, a more rigorous and systematic approach is required. The following section provides detailed, step-by-step protocols for the most effective purification techniques.
Purification Strategy Workflow
The general workflow for purifying the crude product involves a primary extraction followed by a secondary "polishing" step, such as recrystallization or chromatography.
Caption: General purification workflow for Butyl[(2,5-dimethoxyphenyl)methyl]amine.
SOP-01: Acid-Base Extraction
This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. The amine is protonated with acid to become a water-soluble salt, while neutral impurities remain in the organic layer.[8][10]
Objective: To separate the target amine from unreacted aldehyde and other neutral impurities.
Procedure:
-
Dissolve the crude product in a suitable organic solvent like dichloromethane or diethyl ether (approx. 10 volumes).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1 M hydrochloric acid (HCl) three times.[9] The target amine will move into the aqueous layer as its hydrochloride salt.
-
Combine the aqueous layers. The organic layer, containing neutral impurities like unreacted aldehyde, can be discarded.
-
To isolate the freebase: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper).[8] The amine freebase will precipitate or form an oil.
-
Extract the freebase back into an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine, likely as an oil.
SOP-02: Recrystallization of the Hydrochloride Salt
For obtaining a high-purity, stable, and crystalline solid, converting the amine to its hydrochloride salt and recrystallizing it is a highly effective method.[5][11]
Objective: To obtain the high-purity crystalline hydrochloride salt of the target amine.
Procedure:
-
After purification by acid-base extraction, dissolve the resulting freebase amine in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in a solvent (e.g., 1 M HCl in diethyl ether or gaseous HCl) dropwise while stirring.[12]
-
The hydrochloride salt will precipitate out of the solution. Monitor the precipitation and stop adding acid when no more solid forms.
-
Collect the solid by vacuum filtration.
-
To recrystallize, dissolve the collected solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether).[11]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
SOP-03: Flash Column Chromatography
Chromatography is used when other methods fail to separate stubborn impurities. Because amines can interact strongly with acidic silica gel, special considerations are necessary.[6]
Objective: To purify the freebase amine from closely related impurities.
Troubleshooting Decision Tree for Chromatography:
Caption: Decision tree for selecting a column chromatography strategy.
Procedure (Normal Phase with Modifier):
-
Stationary Phase: Standard silica gel.
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[7][13]
-
Modifier: To prevent streaking and improve separation, add a small amount of a competing base, such as 1-2% triethylamine (Et₃N), to the mobile phase mixture.[6][7]
-
Execution: Run the column, collecting fractions and monitoring them by TLC to isolate the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
- Ardis, A. E., Baltzly, R., & Schoen, W. (n.d.). Amines Related to 2,5-Dimethoxyphenethylamine. 1111. &Hydroxy and 2-Methoxy-5-methylphenylalkanolamines. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved March 7, 2024, from [Link]
- Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved March 7, 2024, from [Link]
-
Labex. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved March 7, 2024, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 7, 2024, from [Link]
-
PMC. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved March 7, 2024, from [Link]
-
PubMed. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved March 7, 2024, from [Link]
-
Reddit. (2024, March 12). Amine workup : r/Chempros. Retrieved March 7, 2024, from [Link]
-
Reddit. (2024, November 8). How to purify Benzylamine? : r/OrganicChemistry. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity | Request PDF. Retrieved March 7, 2024, from [Link]
-
Rochester University, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved March 7, 2024, from [Link]
-
RSC Publishing. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00205H. Retrieved from [Link]
-
Rsc.org. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved March 7, 2024, from [Link]
-
Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved March 7, 2024, from [Link]
-
Scribd. (2023). 210 - 1,4-Di-T-Butyl-2,5-Dimethoxy Benzene and Acetanilide - Sp. 2023. Retrieved March 7, 2024, from [Link]
-
SpringerLink. (n.d.). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices. Retrieved March 7, 2024, from [Link]
-
UMass Boston. (n.d.). Liquid/liquid Extraction. Retrieved March 7, 2024, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved March 7, 2024, from [Link]
-
Wordpress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved March 7, 2024, from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 3. safrole.com [safrole.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. mt.com [mt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
Comparative Validation of Analytical Platforms for the Quantification of Butyl[(2,5-dimethoxyphenyl)methyl]amine
Introduction & Chemical Context
Butyl[(2,5-dimethoxyphenyl)methyl]amine (often encountered as its tert-butyl derivative, CAS 953891-36-6) is a specialized secondary amine featuring a highly electron-rich 2,5-dimethoxybenzyl moiety. As a critical pharmaceutical intermediate and reference standard, its accurate quantification is paramount for quality control and pharmacokinetic profiling.
Validating analytical methods for this compound requires navigating its specific physicochemical properties. The basic secondary amine group dictates mobile phase pH considerations to prevent peak tailing, while the dimethoxy-substituted aromatic ring provides excellent opportunities for UV-based detection. This guide objectively compares the performance of three primary analytical platforms—UHPLC-MS/MS, HPLC-DAD, and GC-MS—and provides self-validating experimental protocols grounded in current regulatory frameworks.
Platform Comparison & Mechanistic Causality
Selecting the appropriate analytical platform depends entirely on the intended phase of drug development. Below is a mechanistic comparison of the available alternatives:
-
UHPLC-MS/MS (Electrospray Ionization - ESI+) | The Gold Standard for Trace Analysis
-
Causality: The secondary amine nitrogen in Butyl[(2,5-dimethoxyphenyl)methyl]amine is highly basic. In an acidic mobile phase (e.g., 0.1% Formic Acid), it readily accepts a proton to form a stable
precursor ion. This makes ESI+ exceptionally efficient, providing sub-nanogram sensitivity. -
Best For: Pharmacokinetic bioanalysis and trace-level genotoxic impurity quantification.
-
-
HPLC-DAD (Diode Array Detection) | The Workhorse for Assay Purity
-
Causality: The 2,5-dimethoxybenzyl group provides strong
and electron transitions. This yields robust, reproducible UV absorbance (optimally monitored at 220 nm and 280 nm), which is less susceptible to the matrix ionization suppression that can plague MS techniques. -
Best For: Bulk drug substance release testing, stability-indicating assays, and weight-percent purity.
-
-
GC-MS (Electron Ionization - EI) | The Orthogonal Alternative
-
Causality: While GC-MS is excellent for volatile impurity profiling, the secondary amine of this compound interacts with active silanol groups in the GC inlet and column, causing severe peak tailing and thermal degradation. To achieve reliable chromatography, chemical derivatization (e.g., acylation with trifluoroacetic anhydride) is mandatory to mask the amine, increasing volatility and thermal stability.
-
Best For: Orthogonal structural identification and residual solvent analysis.
-
Regulatory Grounding
Regardless of the platform chosen, the validation lifecycle must be governed by authoritative standards. For pharmaceutical manufacturing and release, methods must comply with the, which mandates the rigorous evaluation of specificity, linearity, accuracy, precision, and robustness.
When the compound is analyzed in biological matrices (e.g., plasma or serum), the supersedes standard protocols, dictating strict acceptance criteria for matrix effects, extraction recovery, and incurred sample reanalysis (ISR).
Analytical Workflow & Decision Matrix
Fig 1: Decision matrix and validation workflow for Butyl[(2,5-dimethoxyphenyl)methyl]amine analysis.
Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies are designed as self-validating systems, meaning the analytical run will automatically fail and halt if predefined Quality Control (QC) or System Suitability Testing (SST) parameters are not met.
Protocol A: UHPLC-MS/MS Trace Analysis (Bioanalytical)
Rationale: A reversed-phase C18 column is used with acidic modifiers to maintain the analyte in its ionized state, preventing secondary interactions with residual silanols and ensuring sharp peak shapes.
-
System Suitability Testing (SST): Inject a blank (Mobile Phase) to confirm zero carryover. Inject the SST standard (10 ng/mL) six consecutive times.
-
Self-Validation Criteria: The run proceeds only if the %RSD of the peak area is < 2.0% and retention time drift is < 0.1 min.
-
-
Calibration Bracketing: Inject calibration standards ranging from 0.1 to 100 ng/mL.
-
Self-Validation Criteria: Linear regression
utilizing a 1/x weighting factor.
-
-
Sample Analysis: Run unknown samples bracketed by Quality Control (QC) samples at Low (0.3 ng/mL), Mid (40 ng/mL), and High (80 ng/mL) concentrations every 10 injections.
-
Self-Validation Criteria: QC accuracy must remain within
of the nominal concentration. If a QC fails, the preceding 10 samples are invalidated and queued for re-injection.
-
Protocol B: HPLC-DAD Assay for Bulk Purity
Rationale: A high-capacity biphenyl column is selected to leverage
-
SST & Resolution Check: Inject a resolution mixture containing Butyl[(2,5-dimethoxyphenyl)methyl]amine and its primary synthetic precursor (e.g., 2,5-dimethoxybenzaldehyde).
-
Self-Validation Criteria: Chromatographic resolution (
) between the two peaks must be > 2.0.
-
-
Linearity & Range: Inject standards covering 80% to 120% of the target assay concentration (target: 100 µg/mL).
-
Self-Validation Criteria:
with a y-intercept of the target concentration response.
-
-
Recovery Assessment: Spike known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% levels in triplicate.
-
Self-Validation Criteria: Mean recovery must fall strictly between 98.0% and 102.0%.
-
Quantitative Validation Data Comparison
The following table summarizes the typical validation performance metrics for Butyl[(2,5-dimethoxyphenyl)methyl]amine across the three platforms, demonstrating why UHPLC-MS/MS and HPLC-DAD are the preferred choices for their respective domains.
| Validation Parameter | UHPLC-MS/MS (Bioanalysis) | HPLC-DAD (Bulk Assay) | GC-MS (Orthogonal / Derivatized) |
| Linearity Range | 0.1 – 100 ng/mL | 1 – 150 µg/mL | 0.5 – 50 µg/mL |
| Limit of Detection (LOD) | 0.02 ng/mL | 0.2 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 1.0 µg/mL | 0.5 µg/mL |
| Precision (Intra-day) | < 4.5% RSD | < 0.8% RSD | < 5.5% RSD |
| Accuracy (% Recovery) | 95.0 – 105.0% | 98.5 – 101.5% | 90.0 – 110.0% |
| Specificity Mechanism | High (MRM transitions) | Moderate (UV Spectra Match) | High (EI Fragmentation) |
| Throughput (Run Time) | ~3.5 minutes | ~12.0 minutes | ~25.0 minutes |
References
A Comparative Analysis of the Biological Activity of 2,5-Dimethoxy-N-alkylbenzylamines
A Technical Guide for Researchers in Pharmacology and Drug Development
Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of a significant class of psychoactive compounds: the 2,5-dimethoxy-N-alkylbenzylamines, commonly known as the NBOMe series. This document synthesizes findings from preclinical research to offer a clear perspective on their structure-activity relationships, receptor interaction profiles, and functional consequences, supported by experimental data and methodologies.
Introduction to 2,5-Dimethoxy-N-alkylbenzylamines
The 2,5-dimethoxyphenethylamine (2C-X) scaffold is a well-established motif for potent serotonin 2A (5-HT2A) receptor agonists.[1][2][3] The addition of an N-benzyl group to this core structure, particularly an N-(2-methoxy)benzyl moiety, gives rise to the NBOMe series of compounds.[4][5][6] This structural modification dramatically increases the affinity and potency of these ligands for the 5-HT2A receptor, often by several orders of magnitude compared to their 2C-X parent compounds.[7][8][9] This guide will focus on the most well-documented members of this class: 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe, which are the 4-iodo, 4-chloro, and 4-bromo analogs, respectively.[4][8]
These compounds have been utilized in scientific research as high-potency tools to probe the function and distribution of 5-HT2A receptors in the brain, for instance, through their use in radiolabeled forms for positron emission tomography (PET) imaging.[4][7][10][11] However, their potent psychoactive effects and high risk of toxicity have also led to their emergence as substances of abuse, making a thorough understanding of their pharmacology crucial.[4][5][7][10][11]
Structure-Activity Relationships: The Impact of N-Alkylation and 4-Position Substitution
The significant increase in 5-HT2A receptor affinity and potency observed in the NBOMe series is a direct result of the N-benzyl substitution.[9][12][13] This addition is thought to provide additional binding interactions within the receptor pocket. The nature of the substituent at the 4-position of the 2,5-dimethoxyphenyl ring also plays a critical role in modulating the pharmacological profile of these compounds.
Below is a diagram illustrating the core structure and the key points of modification that dictate the biological activity of these compounds.
Caption: Structure-activity relationship of 2,5-dimethoxy-N-alkylbenzylamines.
Comparative Receptor Binding and Functional Potency
The NBOMe compounds are characterized by their high affinity for the 5-HT2A receptor, with Ki values often in the low to sub-nanomolar range.[4][7] They are also potent agonists at this receptor. The table below summarizes the reported binding affinities (Ki) and functional potencies (EC50) for key compounds at human serotonin receptors.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A EC50 (nM) |
| 25I-NBOMe | 0.044[7], 0.6[14] | 4.6[14] | 1800[14] | 0.04-0.5[15] |
| 25C-NBOMe | 2.89[10][16][17] | - | - | - |
| 25B-NBOMe | - | - | - | - |
| 2C-I | ~0.704 | - | - | - |
As the data indicates, 25I-NBOMe exhibits exceptionally high affinity for the 5-HT2A receptor, being approximately 16-fold more potent than its parent compound, 2C-I.[7] The N-2-methoxybenzyl substitution generally increases binding affinity at 5-HT2A and 5-HT2C receptors while reducing affinity for the 5-HT1A receptor.[15] These compounds also show affinity for other receptors, including adrenergic α1 receptors, which may contribute to their stimulant-like properties.[15]
In Vivo Activity: The Head-Twitch Response
A widely used behavioral proxy for hallucinogenic potential in humans is the head-twitch response (HTR) in rodents, which is mediated by 5-HT2A receptor activation.[4][16] Studies have shown that 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe are potent inducers of the HTR, with potencies several-fold higher than their 2C counterparts.[4] For instance, 25I-NBOMe was found to be approximately 14-fold more potent than 2C-I in vivo at inducing the HTR.[7][16]
Neurochemical and Toxicological Profile
The potent agonism at 5-HT2A receptors by NBOMe compounds leads to significant downstream neurochemical effects. These include an increase in extracellular levels of dopamine, serotonin, and glutamate in the frontal cortex of rats.[14][18][19][20] The hallucinogenic effects are thought to be linked to the increase in cortical glutamate.[14][19]
It is crucial to note that the NBOMe series is associated with significant toxicity, including neurotoxicity and cardiotoxicity.[4][5][7][11][19] Adverse effects reported in clinical cases of intoxication include hypertension, tachycardia, seizures, hyperthermia, and rhabdomyolysis, which are consistent with a serotonin toxidrome.[10][11][16]
Experimental Protocol: In Vitro Calcium Mobilization Assay
To assess the functional potency of 2,5-dimethoxy-N-alkylbenzylamines as 5-HT2A receptor agonists, a common and effective method is the in vitro calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation, which is a downstream event of Gq-coupled receptor signaling, such as that of the 5-HT2A receptor.
Objective: To determine the EC50 value of a test compound at the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds (e.g., 25I-NBOMe, 25C-NBOMe) and a reference agonist (e.g., serotonin).
-
A fluorescent plate reader capable of kinetic reading.
Step-by-Step Methodology:
-
Cell Culture: Maintain the HEK293-5HT2A cell line in a humidified incubator at 37°C and 5% CO2.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the wells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the prepared compound dilutions to the wells.
-
Continue to record the fluorescence for a period sufficient to capture the peak calcium response (e.g., 60-120 seconds).
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from baseline to the peak response.
-
Plot the fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Rationale for Experimental Choices:
-
HEK293 Cells: These cells are a standard and reliable system for heterologous expression of GPCRs, providing a clean background for studying the function of a specific receptor.
-
Fluo-4 AM: This dye is a widely used and sensitive indicator for intracellular calcium, exhibiting a large fluorescence increase upon binding to Ca2+.
-
Kinetic Reading: Measuring the fluorescence over time is crucial to capture the transient nature of the calcium signal and accurately determine the peak response.
Below is a workflow diagram for the described calcium mobilization assay.
Caption: Experimental workflow for the in vitro calcium mobilization assay.
Conclusion
The 2,5-dimethoxy-N-alkylbenzylamines represent a class of exceptionally potent 5-HT2A receptor agonists. The addition of the N-benzyl group, particularly the 2-methoxybenzyl substituent, dramatically enhances affinity and functional potency compared to the parent 2C-X compounds. This makes them valuable research tools for studying the 5-HT2A receptor system. However, their complex pharmacology, including interactions with other receptors and their significant potential for toxicity, necessitates careful consideration in their use and underscores the public health concerns related to their non-medical use. Further research is warranted to fully elucidate the molecular mechanisms underlying their profound effects and high toxicity.
References
-
Wikipedia. 25I-NBOMe. [Link]
-
Lawn, W., et al. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Psychiatry. [Link]
-
Schifano, F., et al. (2014). 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug. BioMed Research International. [Link]
-
Wikipedia. 25C-NBOMe. [Link]
-
Glatstein, M., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences. [Link]
-
Wojtas, A., et al. (2020). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. Neurotoxicity Research. [Link]
-
Wikipedia. 25B-NBOMe. [Link]
-
Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology. [Link]
-
Tomczak, E., & Woźniak, M. K. (2020). 25C-NBOMe short characterisation. Forensic Science International. [Link]
-
Herian, M., et al. (2018). Pharmacological properties of the hallucinogenic compound 25B-NBOMe. ResearchGate. [Link]
-
Wojtas, A., et al. (2019). Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats. Neurotoxicity Research. [Link]
-
Wikipedia. 25-NB. [Link]
-
Glatfelter, E. J., et al. (2018). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. [Link]
-
DEA Diversion Control Division. 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. [Link]
-
Longdom Publishing. 25I-NBOMe N-bomb. [Link]
-
De-Giorgio, F., et al. (2025). Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. MDPI. [Link]
-
Braden, M. R., et al. (2006). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Journal of Medicinal Chemistry. [Link]
-
Andreasen, J. T., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]
-
Glatfelter, E. J., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. [Link]
-
Wallach, J., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
-
Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. [Link]
-
Canal, C. E., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]
-
PubMed. SYNTHESIS AND ANTIBACTERIAL EVALUATION OF 2-(ALKYLOXY)-N-(2,5-DIMETHYLBENZYL)-N,N-DIMETHYL-2-OXOETHANAMMONIUM CHLORIDES. [Link]
-
U.S. Department of Justice. Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. [Link]
-
Hansen, M., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Giorgetti, A., & Brunetti, P. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. Journal of Analytical Toxicology. [Link]
-
Guedes, J., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. [Link]
-
Blackburn, K., et al. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Regulatory Toxicology and Pharmacology. [Link]
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]
-
ResearchGate. (PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 5. 25-NB - Wikipedia [en.wikipedia.org]
- 6. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs | MDPI [mdpi.com]
- 7. 25I-NBOMe - Wikipedia [en.wikipedia.org]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 9. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 25C-NBOMe - Wikipedia [en.wikipedia.org]
- 12. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. d-nb.info [d-nb.info]
- 18. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Phenethylamine Derivatives: The Profound Impact of N-Substitution on 5-HT₂A Receptor Pharmacology
This guide provides an in-depth comparison of Butyl[(2,5-dimethoxyphenyl)methyl]amine, with a primary focus on its potent N-benzyl counterpart, 25B-NBOMe, and the parent compound, 2C-B. We will explore the critical role of structural modifications, particularly at the amine, in dictating receptor affinity and functional activity. This analysis is grounded in experimental data and established pharmacological principles to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships (SAR) within this important class of psychoactive compounds.
Introduction: The Phenethylamine Scaffold
Phenethylamines are a broad class of compounds characterized by a core phenethylamine structure. This scaffold consists of a phenyl ring connected to an amino group by a two-carbon chain. Modifications to this basic structure can dramatically alter a compound's pharmacological profile, leading to a wide array of receptor affinities and functional outcomes. The primary molecular target for many psychedelic phenethylamines is the serotonin 2A receptor (5-HT₂A R), a G-protein coupled receptor (GPCR) implicated in a range of neurological processes, including perception and mood regulation.[1][2]
The N-benzyl substitution of phenethylamines, a key discovery in serotonergic pharmacology, has yielded some of the most potent and selective 5-HT₂A receptor agonists known.[3][4] This guide uses the well-documented comparison between 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its N-(2-methoxybenzyl) derivative, 25B-NBOMe, to illustrate the transformative effects of such substitutions.
Structural Evolution and Pharmacological Consequences
The transition from a simple phenethylamine like 2C-B to a complex derivative like 25B-NBOMe involves a key structural addition that revolutionizes its interaction with the target receptor.
The Parent Compound: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
2C-B is a classic psychedelic phenethylamine. Its structure features a bromine atom at the 4-position and two methoxy groups at the 2- and 5-positions of the phenyl ring. These substitutions enhance its affinity for the 5-HT₂A receptor compared to unsubstituted phenethylamine. However, as a primary amine, its potency is moderate.
The N-Substituted Derivative: 25B-NBOMe
25B-NBOMe is the N-(2-methoxybenzyl) derivative of 2C-B.[5][6] This addition of a bulky, electron-rich benzyl group to the nitrogen atom drastically increases the molecule's affinity and potency at the 5-HT₂A receptor.[7][8][9] This N-benzyl group is thought to engage with additional binding pockets within the receptor, creating a more stable and high-affinity interaction. The result is a compound that is pharmacologically active at sub-milligram doses.[10]
The N-Butyl Analog: Butyl[(2,5-dimethoxyphenyl)methyl]amine
While not as extensively studied as the NBOMe series, the hypothetical N-butyl derivative of a 2,5-dimethoxyphenethylamine provides a valuable point of comparison. Standard SAR principles suggest that substitution of the amine with a simple alkyl chain like a butyl group would likely result in a different, and potentially lower, affinity profile compared to the N-benzyl derivatives. The N-butyl group lacks the aromatic ring of the benzyl substituent, which is critical for the high-potency interactions observed with NBOMe compounds.
Quantitative Pharmacological Comparison
The most striking difference between these compounds is observed in their receptor binding affinities (Kᵢ) and functional potencies (EC₅₀). The Kᵢ value represents the concentration of the drug that occupies 50% of the receptors, with lower values indicating higher affinity. The EC₅₀ value is the concentration required to elicit 50% of the maximum functional response, with lower values indicating higher potency.
| Compound | Structure | Primary Target | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| 2C-B (Parent) | 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine | 5-HT₂A Receptor | ~15-40 | ~80-130 |
| 25B-NBOMe (N-Benzyl) | 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | 5-HT₂A Receptor | ~0.5 [5][11] | ~0.4-40 [11] |
| Butyl[...]amine (N-Butyl) | Butyl[(2,5-dimethoxyphenyl)methyl]amine | 5-HT₂A Receptor | No published data | No published data |
Data compiled from multiple sources and represents approximate ranges for comparative purposes.
As the data clearly indicates, the addition of the N-benzyl group in 25B-NBOMe results in a dramatic, orders-of-magnitude increase in both binding affinity and functional potency at the 5-HT₂A receptor compared to its parent compound, 2C-B.
Mechanistic Insights: The 5-HT₂A Receptor Signaling Pathway
Activation of the 5-HT₂A receptor by an agonist like 25B-NBOMe initiates a well-characterized intracellular signaling cascade. The 5-HT₂A receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein.
-
Agonist Binding: The ligand binds to the receptor, inducing a conformational change.
-
G-Protein Activation: The receptor activates the Gq protein, causing it to exchange GDP for GTP.
-
PLC Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream protein targets and subsequent cellular responses.[12]
Caption: 5-HT₂A receptor Gq signaling cascade activated by N-benzylphenethylamines.
Experimental Protocols for Pharmacological Characterization
To quantitatively assess the affinity and functional activity of novel phenethylamine derivatives, a standardized workflow involving in vitro binding and functional assays is essential.
Workflow for Synthesis and Pharmacological Characterization
Caption: Workflow for synthesis and pharmacological characterization.
A. Radioligand Binding Assay Protocol (for Kᵢ Determination)
This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitor constant (Kᵢ) of a test compound at the human 5-HT₂A receptor.
Materials:
-
Membrane preparation from cells stably expressing the human 5-HT₂A receptor (e.g., from CHO-K1 cells).[13]
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[14]
-
Non-specific binding control: 10 µM Mianserin or another high-affinity antagonist.
-
96-well filter plates (e.g., GF/C or GF/B).[15]
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[15]
-
Reaction Mixture: In each well of a 96-well plate, combine:
-
50 µL of Assay Buffer
-
25 µL of radioligand at a final concentration near its Kₔ (e.g., 0.5 nM [¹²⁵I]DOI).[14]
-
25 µL of the test compound at various concentrations (e.g., 0.01 nM to 10 µM).
-
For total binding wells, add 25 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 25 µL of the non-specific control (e.g., 10 µM Mianserin).
-
-
Initiate Reaction: Add 100 µL of the diluted receptor membrane preparation (e.g., 10-20 µg protein/well) to each well. The total assay volume is 200 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[14]
-
Termination & Filtration: Terminate the assay by rapid vacuum filtration over the filter plate. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using a non-linear regression model.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
B. In Vitro Functional Assay Protocol (Calcium Flux for EC₅₀ Determination)
This protocol measures the functional potency of an agonist by quantifying the increase in intracellular calcium following receptor activation.
Objective: To determine the EC₅₀ and Eₘₐₓ of a test compound at the human 5-HT₂A receptor.
Materials:
-
HEK-293 or CHO cells stably expressing the human 5-HT₂A receptor.[16]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Reference agonist (e.g., Serotonin).
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye dissolved in assay buffer. Incubate for 60 minutes at 37°C in the dark to allow the cells to take up the dye.
-
Compound Preparation: Prepare a separate 96-well plate with serial dilutions of the test compound and the reference agonist.
-
Measurement: Place the cell plate into the FLIPR instrument. The instrument will measure a baseline fluorescence reading.
-
Compound Addition: The instrument will automatically add the compounds from the compound plate to the cell plate.
-
Data Acquisition: Immediately after compound addition, the instrument will record the change in fluorescence intensity over time (typically 2-3 minutes). Receptor activation leads to Ca²⁺ release, which binds to the dye and increases its fluorescence.[16][17]
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (the maximum effect).
-
Conclusion
The comparative analysis of 2C-B and 25B-NBOMe provides a compelling illustration of the power of targeted chemical modification in drug design. The addition of an N-benzyl group transforms a moderately potent phenethylamine into a "superpotent" agonist with sub-nanomolar affinity for the 5-HT₂A receptor. This profound increase in potency underscores the importance of exploring N-substitutions to enhance ligand-receptor interactions. While specific experimental data for N-butyl derivatives like Butyl[(2,5-dimethoxyphenyl)methyl]amine is scarce, SAR principles allow us to predict a distinct pharmacological profile, highlighting the nuanced and powerful role that even subtle structural changes play in molecular pharmacology. The experimental protocols detailed herein provide a robust framework for researchers to systematically characterize novel compounds and further unravel the intricate structure-activity relationships of phenethylamine derivatives.
References
-
Sungkyunkwan University. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Korea Science. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. [Link]
-
Kim, H., et al. (2016). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]
-
Kim, H., et al. (2016). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]
-
Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. [Link]
-
Wikipedia. 25B-NBOMe. [Link]
-
Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]
-
Zuba, D., et al. (2013). 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers. Forensic Science International. [Link]
-
Custodio, R. J. P., et al. (2019). 25B‐NBOMe, a novel N‐2‐methoxybenzyl‐phenethylamine (NBOMe) derivative, may induce rewarding and reinforcing effects via a dopaminergic mechanism: Evidence of abuse potential. Addiction Biology. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. [Link]
-
Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]
-
ChEMBL. Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. [Link]
-
DEA Diversion Control Division. 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe. [Link]
-
Innoprot. 5-HT2C Serotonin Receptor Assay. [Link]
-
Zuba, D., et al. (2013). 25B-NBOMe and its precursor 2C-B: modern trends and hidden dangers. Semantic Scholar. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
-
Guedes, J., et al. (2023). Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential?. Biomedicine & Pharmacotherapy. [Link]
-
Blaazer, E. H., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. [Link]
-
Woźniak, M., et al. (2020). The effect of 25B-NBOMe on the release of neurotransmitters in the rat brain and its hallucinogenic, cognitive, and anxiogenic properties. ResearchGate. [Link]
-
Pottie, E., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate. [Link]
-
Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Papoutsis, I., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. European Review for Medical and Pharmacological Sciences. [Link]
-
Wikipedia. 5-DM-25B-NBOMe. [Link]
-
Jacobsen, J. P., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]
-
Wikipedia. 2,5-Dimethoxy-4-butylamphetamine. [Link]
-
Wikipedia. 2C-tBu. [Link]
Sources
- 1. pure.skku.edu [pure.skku.edu]
- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 25B-NBOMe - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]
- 15. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. innoprot.com [innoprot.com]
A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity of Butyl[(2,5-dimethoxyphenyl)methyl]amine
Authored for Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies.[1][2][3] Immunoassays, the workhorse of initial drug screening, are designed to detect specific parent drugs or their metabolites.[4][5] However, the structural similarity of many NPS to these target analytes can lead to cross-reactivity, a phenomenon where the assay's antibodies bind to unintended compounds.[5][6][7] This can result in false-positive results, complicating clinical diagnoses and forensic investigations.[8][9] This guide provides a comprehensive framework for conducting cross-reactivity studies of Butyl[(2,5-dimethoxyphenyl)methyl]amine, a lesser-known phenethylamine derivative, in common immunoassays.
The Challenge of Novel Phenethylamines
Butyl[(2,5-dimethoxyphenyl)methyl]amine belongs to the broad class of phenethylamines, which includes a wide range of substances from therapeutic drugs to controlled substances and NPS. The 2,5-dimethoxy-substituted phenethylamines, often referred to as the "2C" family, are known for their hallucinogenic properties.[10][11][12] While specific data on Butyl[(2,5-dimethoxyphenyl)methyl]amine is limited, its structural resemblance to other 2C compounds, such as 2C-B, and to amphetamines suggests a potential for cross-reactivity in immunoassays designed for these drug classes.[13][14][15]
The core issue lies in the principle of immunoassay technology, which relies on the specific binding of an antibody to its target antigen.[4] Within a drug family, many compounds share a common structural motif that an antibody may recognize, leading to cross-reactivity.[4] Therefore, it is crucial to experimentally determine the degree of cross-reactivity of new or uncharacterized compounds to understand the reliability of existing screening tools.[16][17]
Comparative Analysis: A Hypothetical Cross-Reactivity Profile
To illustrate the importance of these studies, consider a hypothetical comparison of Butyl[(2,5-dimethoxyphenyl)methyl]amine against common amphetamine-class drugs in a competitive immunoassay. In a competitive ELISA, the signal is inversely proportional to the concentration of the analyte in the sample.[18][19] A higher concentration of a cross-reactive substance will compete more effectively with the labeled antigen, resulting in a lower signal.
Table 1: Hypothetical Cross-Reactivity Data for Butyl[(2,5-dimethoxyphenyl)methyl]amine and Related Compounds in an Amphetamine-Targeted Immunoassay
| Compound | Concentration for 50% Inhibition (IC50) (ng/mL) | % Cross-Reactivity* |
| d-Amphetamine (Calibrator) | 50 | 100% |
| Methamphetamine | 75 | 66.7% |
| MDMA | 200 | 25% |
| 2C-B | 500 | 10% |
| Butyl[(2,5-dimethoxyphenyl)methyl]amine | 1500 | 3.3% |
| Phentermine | 100 | 50% |
% Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100
This hypothetical data suggests that while Butyl[(2,5-dimethoxyphenyl)methyl]amine may cross-react with the amphetamine immunoassay, it does so at a significantly lower level than the target analyte and other related compounds. Such information is vital for interpreting screening results and highlights the necessity of confirmatory testing by more specific methods like mass spectrometry.[5][8]
Experimental Design for Cross-Reactivity Assessment
A robust and well-validated experimental protocol is the cornerstone of any reliable cross-reactivity study. The following section details a step-by-step methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules like phenethylamines.[20][21][22]
Principle of Competitive Immunoassay
In a competitive immunoassay, the analyte of interest in the sample competes with a labeled antigen for a limited number of antibody binding sites.[18][19] The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.
Caption: Competitive binding in an immunoassay.
Detailed Experimental Protocol: Competitive ELISA
This protocol outlines the essential steps for determining the cross-reactivity of Butyl[(2,5-dimethoxyphenyl)methyl]amine.
1. Reagent and Sample Preparation:
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6): Prepare a solution for immobilizing the capture antibody onto the microplate.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20): Used to remove unbound reagents between steps.
-
Blocking Buffer (e.g., 1% BSA in PBS): Blocks non-specific binding sites on the microplate.
-
Assay Buffer (e.g., PBS with 0.1% BSA): Used for diluting antibodies and samples.
-
Standard Solutions: Prepare a serial dilution of the primary calibrator (e.g., d-amphetamine) and the test compounds (e.g., Butyl[(2,5-dimethoxyphenyl)methyl]amine, 2C-B, etc.) in the appropriate matrix (e.g., drug-free urine or buffer).
-
Enzyme-Conjugated Antigen: The target antigen labeled with an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Substrate Solution (e.g., TMB): Reacts with the enzyme to produce a measurable color change.
-
Stop Solution (e.g., 2M H2SO4): Halts the enzyme-substrate reaction.
2. Assay Procedure:
-
Coating: Add 100 µL of the capture antibody solution (e.g., anti-amphetamine antibody) diluted in coating buffer to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of standard solutions or test compound dilutions to the appropriate wells. Then, add 50 µL of the enzyme-conjugated antigen to all wells. Incubate for 1-2 hours at room temperature.[18]
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Standard Curve Generation: Plot the absorbance values against the corresponding concentrations of the primary calibrator. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
IC50 Determination: Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).
-
Cross-Reactivity Calculation: Calculate the percent cross-reactivity using the formula mentioned previously.
Experimental Workflow Diagram
Caption: Workflow for cross-reactivity assessment using competitive ELISA.
Conclusion and Future Directions
The study of immunoassay cross-reactivity is a critical component of modern toxicology and drug screening.[23] For novel compounds like Butyl[(2,5-dimethoxyphenyl)methyl]amine, a systematic evaluation of their interaction with existing immunoassays is essential to prevent misinterpretation of screening results. The methodologies outlined in this guide provide a robust framework for researchers to conduct these vital studies.
Future work should focus on evaluating the cross-reactivity of a wider range of NPS in various commercial immunoassay kits, as different assays can exhibit varying degrees of specificity.[6][13][14][24] Additionally, the development of specific antibodies and immunoassays for emerging NPS classes will be crucial for improving the accuracy and reliability of initial drug screening.[10][15]
References
-
Competitive ELISA. Creative Diagnostics. [Link]
-
Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International. [Link]
-
Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. ResearchGate. [Link]
-
Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules. Cloud-Clone Corp. [Link]
- Apollonio, L. G., et al. (2005). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA Assays for Amphetamine and Methamphetamine. Journal of Analytical Toxicology.
-
Competitive ELISA protocol. St John's Laboratory. [Link]
-
Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]
-
Can immunoassays help detect novel psychoactive substances? myadlm.org. [Link]
- Rivnak, A. J., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry.
-
Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. The Center for Forensic Science Research & Education. [Link]
- US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families.
-
Regester, L. E., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. [Link]
- Chocian, A., et al. (2019). Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines. Journal of Pharmacological and Toxicological Methods.
- Snozek, C. L., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry.
-
CROSS REACTIVITY SUMMARY. Sure-Screen Diagnostics. [Link]
- Liakoni, E., et al. (2018). Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. British Journal of Clinical Pharmacology.
-
Cieri, G. E., et al. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of Analytical Toxicology. [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]
- Krasowski, M. D., et al. (2019). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
-
Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Blog. [Link]
- Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.
- Krasowski, M. D., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
- Urusov, A. E., et al. (2021).
- Krasowski, M. D., et al. (2014). Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine.
- Savchuk, S. A., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis.
- Wallach, J., et al. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Journal of Medicinal Chemistry.
-
Savchuk, S. A., et al. (2020). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. ResearchGate. [Link]
- Gnutek, A., et al. (2022). Cross-reactivity of rapid immunochemical methods for mycotoxins detection towards metabolites and masked mycotoxins: The current state of knowledge. Trends in Food Science & Technology.
- Regester, L. E., et al. (2014). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology.
-
Nieddu, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. [Link]
Sources
- 1. myadlm.org [myadlm.org]
- 2. Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicallab.com [clinicallab.com]
- 4. content.veeabb.com [content.veeabb.com]
- 5. blog.averhealth.com [blog.averhealth.com]
- 6. academic.oup.com [academic.oup.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two immunoassays for the detection of 2C-B and related hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US10775394B2 - Immunoassay for phenethylamines of the 2C and DO sub-families - Google Patents [patents.google.com]
- 16. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 19. blog.addgene.org [blog.addgene.org]
- 20. cloud-clone.com [cloud-clone.com]
- 21. stjohnslabs.com [stjohnslabs.com]
- 22. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. siemens-healthineers.com [siemens-healthineers.com]
- 24. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Butyl[(2,5-dimethoxyphenyl)methyl]amine in Biological Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Butyl[(2,5-dimethoxyphenyl)methyl]amine, a substituted phenethylamine, in complex biological matrices such as blood, plasma, and urine. As a structural analog of other 2C-series compounds, its detection and quantification are of significant interest in forensic toxicology, clinical research, and drug metabolism studies. This document delves into the rationale behind method selection, compares the performance of prevalent analytical techniques, and offers detailed experimental protocols to guide researchers and drug development professionals.
The primary challenge in bioanalysis is the accurate and precise measurement of a target analyte within a complex mixture of endogenous substances. Effective methodologies must not only be sensitive enough to detect low concentrations but also selective enough to avoid interference from the biological matrix. This guide will focus on the two gold-standard techniques in modern bioanalytical chemistry: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Foundational Bioanalytical Strategies: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is a critical decision point in method development, dictated by the analyte's physicochemical properties, the required sensitivity, and laboratory resources.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique, GC-MS has long been a cornerstone of forensic toxicology.[1][2] It excels at separating volatile and thermally stable compounds. For polar analytes like phenethylamines, a chemical modification step known as derivatization is typically required to increase their volatility and improve chromatographic performance.[3][4][5] This adds a step to sample preparation but can significantly enhance sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the benchmark for quantitative bioanalysis, LC-MS/MS offers exceptional sensitivity and specificity.[6][7] It is particularly well-suited for polar, non-volatile, and thermally labile compounds, eliminating the need for derivatization. The use of Multiple Reaction Monitoring (MRM) allows for highly selective detection, minimizing interferences from the sample matrix and improving signal-to-noise ratios.[6]
The Crux of Bioanalysis: Sample Preparation and Extraction
Effective sample preparation is paramount for reliable quantification. Its primary goals are to isolate the analyte from the complex biological matrix, concentrate it, and remove interfering substances. The choice of extraction technique directly impacts method sensitivity, accuracy, and throughput.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like Butyl[(2,5-dimethoxyphenyl)methyl]amine, the pH of the aqueous phase is adjusted to be alkaline (e.g., pH > 9.5) to neutralize the amine group, making it more soluble in an organic solvent (e.g., hexane, ethyl acetate).[4][8]
-
Causality: By increasing the pH, the amine (R-NH3+) is deprotonated to its free base form (R-NH2), which is less polar and thus preferentially partitions into the organic solvent. This fundamental principle of acid-base chemistry is key to achieving efficient extraction.
-
Advantages: Cost-effective and requires minimal specialized equipment.
-
Disadvantages: Can be labor-intensive, may form emulsions that complicate phase separation, and can be less "clean" than other methods.
Solid-Phase Extraction (SPE)
SPE is a more advanced and selective sample preparation technique that utilizes a solid sorbent material packed into a cartridge or well plate.[9] For amphetamine-type substances, mixed-mode SPE cartridges, which combine both ion-exchange and reversed-phase retention mechanisms, are highly effective.
-
Workflow Rationale:
-
Conditioning: The sorbent is prepared with a solvent (e.g., methanol) to activate it.
-
Equilibration: The sorbent is equilibrated with a buffer to the desired pH for sample loading.
-
Loading: The pre-treated biological sample is passed through the cartridge. The analyte binds to the sorbent.
-
Washing: Interfering substances are washed away with specific solvents while the analyte remains bound.
-
Elution: A final solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte.
-
-
Advantages: Provides significantly cleaner extracts, leading to reduced matrix effects and improved instrument uptime.[6] It also allows for high concentration factors, enhancing sensitivity.[10]
-
Disadvantages: Higher cost per sample compared to LLE.
Protein Precipitation (PPT)
Often used for plasma or serum samples, PPT is a rapid method where a large volume of an organic solvent (e.g., acetonitrile) is added to the sample.[11][12] This denatures and precipitates the proteins, which can then be removed by centrifugation.
-
Mechanism: The high concentration of organic solvent disrupts the hydration shell around proteins, causing them to aggregate and precipitate out of solution.
-
Advantages: Fast, simple, and inexpensive.
-
Disadvantages: The resulting supernatant can still contain significant amounts of other matrix components (e.g., phospholipids), which can cause ion suppression or enhancement in LC-MS/MS analysis. This is a major cause of variability and inaccuracy if not properly managed.
Comparative Experimental Protocols & Workflows
The following sections provide detailed, step-by-step protocols for both GC-MS and LC-MS/MS methodologies. These are designed as self-validating systems, incorporating internal standards to ensure accuracy and reproducibility.
GC-MS Quantitative Method
This method is ideal for laboratories where GC-MS is the primary platform and high sensitivity is required. It incorporates SPE for sample cleanup and derivatization to ensure good chromatographic performance.
Protocol Steps:
-
Internal Standard Spiking: To 1 mL of urine or plasma, add a known concentration of an appropriate internal standard (e.g., Butyl[(2,5-dimethoxyphenyl)methyl]amine-d4).
-
Sample Pre-treatment: Adjust the sample pH to ~9.5 with a carbonate buffer.[4]
-
Solid-Phase Extraction:
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove interferences.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as N-methyl-bis-trifluoroacetamide (MBTFA). Heat at 70°C for 20 minutes to form the trifluoroacetyl derivative.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
Visualization of GC-MS Workflow:
Caption: Workflow for quantitative analysis via GC-MS.
LC-MS/MS Quantitative Method
This method represents the current industry standard for high-throughput, high-sensitivity bioanalysis, offering a faster sample preparation workflow.[6]
Protocol Steps:
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add 50 µL of calibrator, control, or unknown plasma sample.
-
Protein Precipitation: Add 150 µL of acetonitrile containing the internal standard (e.g., Butyl[(2,5-dimethoxyphenyl)methyl]amine-d4). This combines the precipitation and spiking steps.[12]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation. Centrifuge at >10,000 g for 5 minutes.
-
Dilution & Transfer: Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial. Add 400 µL of water with 0.1% formic acid. This dilution step further reduces potential matrix effects.
-
LC-MS/MS Analysis: Inject 5-10 µL of the final solution into the LC-MS/MS system.
Visualization of LC-MS/MS Workflow:
Caption: Workflow for quantitative analysis via LC-MS/MS.
Performance Comparison and Data Summary
The following table summarizes the expected performance characteristics of the two methodologies based on published data for structurally similar phenethylamines. The values represent typical targets for a validated bioanalytical method.
| Parameter | GC-MS Method | LC-MS/MS Method | Rationale & Justification |
| Sample Type | Urine, Plasma, Blood | Plasma, Serum, Blood | Both are versatile, but LC-MS/MS is often preferred for plasma/serum due to simpler sample prep. |
| Extraction Method | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | SPE provides a cleaner extract necessary to protect the GC inlet and column. PPT is faster and sufficient for the selectivity of LC-MS/MS. |
| Derivatization | Required (e.g., MBTFA, PFPA) | Not Required | Derivatization is essential for GC to analyze polar amines.[2][13] LC-MS/MS analyzes these compounds directly in their native form. |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL | 0.1 - 5 ng/mL | LC-MS/MS generally achieves lower LOQs due to superior signal-to-noise and reduced chemical background.[14] |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL | Both techniques demonstrate excellent linearity over several orders of magnitude.[12][15] |
| Recovery (%) | > 80% | > 85% (Process Efficiency) | SPE recovery is typically high and consistent.[3] For PPT, "process efficiency" is measured, accounting for both extraction and matrix effects. |
| Pros | High chromatographic resolution; Established and robust. | High throughput; Superior sensitivity and specificity; No derivatization needed.[6] | LC-MS/MS is the modern standard for regulated bioanalysis due to its speed and performance. |
| Cons | Requires derivatization; Longer sample prep time. | Higher initial instrument cost; Susceptible to matrix effects (ion suppression). | Matrix effects in LC-MS/MS must be carefully evaluated during method validation. |
Conclusion for the Practicing Scientist
For the quantitative analysis of Butyl[(2,5-dimethoxyphenyl)methyl]amine in biological samples, both GC-MS and LC-MS/MS are viable and powerful techniques.
-
LC-MS/MS is the recommended approach for most applications, especially in a drug development or clinical research setting. Its high throughput, superior sensitivity, and ability to analyze the compound without derivatization make it the more efficient and robust choice. The simple protein precipitation workflow is a significant advantage for analyzing large numbers of samples.
-
GC-MS remains an excellent and reliable alternative , particularly in forensic toxicology laboratories where it is a well-established platform. While the requirement for derivatization adds complexity to the sample preparation, the method is highly sensitive and specific, providing legally defensible quantitative results.[1]
Ultimately, the selection should be based on the specific requirements of the study, including the number of samples, the required turnaround time, the available instrumentation, and the target limit of quantification. Regardless of the method chosen, a rigorous validation that assesses linearity, accuracy, precision, selectivity, and matrix effects is essential to ensure the generation of trustworthy and authoritative data.
References
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology. Available at: [Link]
-
Extraction of Commonly Abused Substituted Phenethylamines from Urine and Subsequent Analysis by GC-MS. cromlab-instruments.es. Available at: [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. Available at: [Link]
-
Quantification of Designer Opioids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Available at: [Link]
-
A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. Recent Advances in Doping Analysis. Available at: [Link]
-
Automated Headspace Solid-Phase Microextraction and In-Matrix Derivatization for the Determination of Amphetamine-Related Drugs. Journal of Analytical Toxicology. Available at: [Link]
-
Target Analysis of Phenethylamines, Tryptamines, and Piperazines in Blood and Urine. Springer Protocols. Available at: [Link]
-
Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. ResearchGate. Available at: [Link]
-
Clinical Research Spotlight: Psilocybin and Psilocin Method. BioPharma Services. Available at: [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access. Available at: [Link]
-
Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. ResearchGate. Available at: [Link]
-
2C-B, or Not 2C-B, that is the Question: Development of a Multimodal Analytical Approach for the Discrimination and Quantification of 2,5-Dimethoxy-4-Bromophenethylamine and its Structural Isomer, 4,5-Dimethoxy-2-Bromophenethylamine, in Seized Samples. Bohrium. Available at: [Link]
- Method and reagents for detecting amphetamine and/or d-methamphetamine in biological samples. Google Patents.
-
Rapid GC-MS analysis of methamphetamine and its metabolites in urine-application of a short narrow-bore capillary column to GC-MS. ResearchGate. Available at: [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. Available at: [Link]
-
More Data About the New Psychoactive Drug 2C-B. ResearchGate. Available at: [Link]
-
Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes. OPUS at UTS. Available at: [Link]
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. Available at: [Link]
-
DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. ResearchGate. Available at: [Link]
-
Determination of 2C-B in biological material. ResearchGate. Available at: [Link]
-
An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Pharmacology. Available at: [Link]
-
Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. PMC. Available at: [Link]
Sources
- 1. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. EP0371253A2 - Method and reagents for detecting amphetamine and/or d-methamphetamine in biological samples - Google Patents [patents.google.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Designer Opioids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 使用分子印迹聚合物SPE提取安非他明及相关药物 [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
"evaluating the receptor binding affinity of Butyl[(2,5-dimethoxyphenyl)methyl]amine"
Evaluation Guide: Receptor Binding Affinity of Butyl[(2,5-dimethoxyphenyl)methyl]amine
Executive Summary & Compound Analysis
Compound Identity: Butyl[(2,5-dimethoxyphenyl)methyl]amine Systematic Name: N-butyl-1-(2,5-dimethoxyphenyl)methanamine Class: N-substituted Benzylamine (Structural analog of the 2C-x phenethylamine series)
This guide provides a technical framework for evaluating the binding affinity of Butyl[(2,5-dimethoxyphenyl)methyl]amine at the 5-HT2A receptor. Unlike the well-characterized phenethylamine hallucinogens (e.g., 2C-B, DOI) or the N-benzylphenethylamines (e.g., 25I-NBOMe), this compound possesses a benzylamine core (one-carbon linker) rather than a phenethylamine core (two-carbon linker).
Pharmacological Hypothesis: Based on established Structure-Activity Relationships (SAR) of serotonergic ligands, the shortening of the ethyl linker to a methyl linker generally results in a drastic reduction or loss of affinity for the 5-HT2A orthosteric binding site. Furthermore, while N-benzylation of phenethylamines increases affinity (NBOMe series), N-alkylation (butyl) of a benzylamine scaffold lacks the specific hydrophobic interactions required to rescue this affinity. Therefore, this compound is predicted to exhibit low to negligible affinity (Ki > 10 µM) compared to standard agonists. The following protocols are designed to empirically verify this hypothesis.
Structural & Mechanistic Context
To understand the evaluation logic, we must visualize why this compound differs from active ligands. The 5-HT2A receptor requires a protonated amine to interact with Asp3.32 and an aromatic ring to interact with Phe6.52 . The distance between these moieties is critical.
Diagram 1: Structural Homology & Pharmacophore Mismatch
Caption: Comparative analysis showing the structural deficit of the benzylamine core (Target) versus the active phenethylamine core (2C-B). The one-carbon linker prevents optimal alignment within the orthosteric binding pocket.
Experimental Protocol: Radioligand Binding Assay
To definitively evaluate the affinity (Ki), a competition binding assay using a high-affinity radioligand is required. This protocol uses [³H]-Ketanserin (an antagonist) or [³H]-Cimbi-36 (an agonist) to label the 5-HT2A receptor.
A. Materials & Reagents
-
Receptor Source: HEK-293 cells stably expressing human 5-HT2A receptors (or rat frontal cortex homogenate).
-
Radioligand: [³H]-Ketanserin (Specific Activity: 60-80 Ci/mmol).
-
Non-Specific Binder: Methysergide (10 µM) or Ketanserin (10 µM, non-labeled).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
B. Step-by-Step Workflow
-
Membrane Preparation:
-
Harvest HEK-293 cells and homogenize in ice-cold assay buffer using a Polytron.
-
Centrifuge at 40,000 x g for 20 mins at 4°C.
-
Resuspend pellet in buffer to achieve a protein concentration of ~50 µ g/well .
-
-
Competition Assay Setup:
-
Prepare a dilution series of Butyl[(2,5-dimethoxyphenyl)methyl]amine (10⁻¹⁰ M to 10⁻⁴ M).
-
Total Binding: Membrane + [³H]-Ketanserin (1-2 nM).
-
Non-Specific Binding (NSB): Membrane + [³H]-Ketanserin + Excess Methysergide (10 µM).
-
Experimental Wells: Membrane + [³H]-Ketanserin + Target Compound (varying concentrations).
-
-
Incubation:
-
Incubate plates for 60 minutes at 37°C (equilibrium).
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
-
Quantification:
-
Add liquid scintillation cocktail to filters.
-
Count radioactivity (CPM) using a Liquid Scintillation Counter.
-
Diagram 2: Assay Logic Flow
Caption: Workflow for the competition binding assay. This self-validating loop ensures that any displacement of the radioligand is directly proportional to the affinity of the test compound.
Data Analysis & Interpretation
The raw CPM data must be converted into Ki (Inhibition Constant) values to allow for valid comparison across different laboratories.
1. Calculate IC50: Plot % Specific Binding vs. Log[Concentration] of the test compound. Use non-linear regression (Sigmoidal dose-response) to find the IC50 (concentration displacing 50% of specific radioligand binding).
2. Cheng-Prusoff Correction:
Convert IC50 to Ki using the equation:
-
[L]: Concentration of radioligand used (nM).
-
Kd: Dissociation constant of the radioligand (determined via Saturation Binding).
Comparative Performance Table
Below is a comparison of the target compound against established standards. Note the predicted low performance of the target.
| Compound | Core Structure | 5-HT2A Affinity (Ki) | Functional Status |
| 25I-NBOMe | N-Benzyl-Phenethylamine | 0.04 nM | Super-Agonist |
| 2C-B | Phenethylamine | 1.0 - 5.0 nM | Partial Agonist |
| Serotonin (5-HT) | Tryptamine | 10 - 100 nM | Full Agonist |
| Target Compound | Benzylamine | > 10,000 nM (Predicted) | Likely Inactive |
Note: The "Target Compound" (N-butyl-2,5-dimethoxybenzylamine) lacks the requisite linker length and specific hydrophobic substituents to compete effectively with nanomolar-affinity ligands.
References
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
- Authoritative review on SAR of phenethylamines and the necessity of the two-carbon linker.
-
Braden, M. R., et al. (2006). Molecular docking of hallucinogens and their congeners in the 5-HT2A receptor. Pharmacology Biochemistry and Behavior. Link
- Provides structural basis for the Asp3.32/Phe6.52 interaction distance.
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines (NBOMe). ACS Chemical Neuroscience. Link
- Contrasts the high affinity of NBOMe compounds with the inactivity of simple benzylamine deriv
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. Link
- Source for the standardized binding assay protocol described above.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Butyl[(2,5-dimethoxyphenyl)methyl]amine
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of Butyl[(2,5-dimethoxyphenyl)methyl]amine, a substituted phenethylamine derivative. As with any amine compound, its basic and potentially corrosive nature necessitates a careful and informed approach to its disposal.
This document is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights grounded in established safety protocols and regulatory compliance.
Hazard Identification and Risk Assessment
Butyl[(2,5-dimethoxyphenyl)methyl]amine, as a substituted amine, is anticipated to share hazards with structurally similar compounds. Amines are characteristically basic and can be corrosive. Safety Data Sheets (SDS) for related compounds, such as 3,5-Dimethoxybenzylamine, indicate that they can cause severe skin burns and eye damage. Therefore, it is crucial to handle Butyl[(2,5-dimethoxyphenyl)methyl]amine with the assumption that it is corrosive and requires appropriate precautions.
A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory conditions.
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Expected to be corrosive and cause severe skin burns upon direct contact[1]. | Wear appropriate chemical-resistant gloves and a lab coat. Avoid all direct skin contact[1]. |
| Serious Eye Damage/Irritation | Poses a high risk of serious eye damage[1]. | Always wear chemical safety goggles or a face shield[2]. |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or inhaled[3]. | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors[4]. |
| Environmental Hazards | May be harmful to aquatic life. Avoid release to the environment[5]. | Prevent the product from entering drains or waterways. |
Personal Protective Equipment (PPE)
Given the corrosive nature of amines, a stringent PPE protocol is non-negotiable. The following PPE must be worn at all times when handling Butyl[(2,5-dimethoxyphenyl)methyl]amine, including during disposal procedures:
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. It is advisable to double-glove, especially when handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or perforation before use[6].
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles[1][2].
-
Skin and Body Protection: A flame-resistant lab coat should be worn and fully fastened. For larger-scale operations, a chemical-resistant apron may be necessary[1].
-
Respiratory Protection: All handling of Butyl[(2,5-dimethoxyphenyl)methyl]amine should be conducted in a certified chemical fume hood to minimize inhalation exposure[7]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
For small spills:
-
Alert personnel in the immediate area.
-
Ensure proper ventilation by working within a fume hood.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for chemicals. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize the spill by cautiously applying a weak acid, such as a 5% solution of acetic acid or citric acid. Test the pH of the spill area to ensure it is near neutral.
-
Collect the absorbed and neutralized material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Dispose of all contaminated materials , including gloves and absorbent pads, as hazardous waste.
For large spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do not attempt to clean up a large spill without the appropriate training and equipment.
Waste Segregation and Collection
Proper segregation of chemical waste at the source is a fundamental principle of laboratory safety and is mandated by regulatory bodies like the Environmental Protection Agency (EPA)[8][9].
-
Waste Stream: Butyl[(2,5-dimethoxyphenyl)methyl]amine waste should be collected in a dedicated "Corrosive - Basic" or "Amine Waste" container.
-
Container Type: Use a high-density polyethylene (HDPE) or other compatible plastic container with a secure, leak-proof screw cap[10]. Do not use metal containers as amines can be corrosive to some metals.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Butyl[(2,5-dimethoxyphenyl)methyl]amine," and the associated hazards (e.g., "Corrosive," "Toxic")[8][11]. The date of waste accumulation should also be clearly marked.
Disposal Procedure: A Step-by-Step Guide
The final disposal of Butyl[(2,5-dimethoxyphenyl)methyl]amine must be conducted in compliance with all local, state, and federal regulations[8]. In nearly all laboratory settings, this will involve collection and subsequent removal by a licensed hazardous waste disposal contractor.
Step 1: Waste Collection Collect all waste containing Butyl[(2,5-dimethoxyphenyl)methyl]amine, including contaminated labware and PPE, in the designated and properly labeled hazardous waste container as described in the previous section.
Step 2: Neutralization (for dilute aqueous solutions only) For very dilute aqueous solutions of Butyl[(2,5-dimethoxyphenyl)methyl]amine, neutralization may be considered to reduce its corrosivity before collection. This should only be performed by trained personnel in a controlled setting, such as a chemical fume hood.
-
Slowly add a weak acid (e.g., 5% acetic acid or citric acid) to the dilute amine solution while stirring.
-
Monitor the pH continuously with a calibrated pH meter until a neutral pH (6-8) is achieved.
-
This neutralized solution must still be collected as hazardous waste.
CAUTION: Neutralization is an exothermic reaction. For concentrated solutions or larger quantities, this should not be attempted in the lab due to the potential for heat generation and aerosolization of the amine.
Step 3: Secure Storage Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory[11][12]. This area should be away from incompatible materials, such as strong oxidizing agents and acids, to prevent accidental reactions[1].
Step 4: Arrange for Professional Disposal Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup for the waste container[8]. Provide them with a full and accurate description of the waste.
Step 5: Documentation Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory and waste logs.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Butyl[(2,5-dimethoxyphenyl)methyl]amine.
Caption: Decision workflow for safe disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of Butyl[(2,5-dimethoxyphenyl)methyl]amine, fostering a culture of safety and environmental responsibility within the laboratory.
References
- TCI Chemicals. (2025, September 1). SAFETY DATA SHEET: 3,5-Dimethoxybenzylamine.
- DGOffice B.V. (2022, October 3). Safety Data Sheet: Protim ME7 Clear Treating Solution.
- Airgas. (2025, February 5). SAFETY DATA SHEET: Methylamine.
- ChemPoint.com. (2014, May 21). Material Safety Data Sheet.
- Fluorochem. (2023, January 2). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 2,5-Dimethoxyphenethylamine Safety Data Sheet.
- Ossila. (2023, November 14). 1,4-Di-tert-butyl-2,5-dimethoxybenzene - SAFETY DATA SHEET.
- Key Organics. (2017, December 1). Safety Data Sheet.
- Fluorochem. (n.d.). butyl[(2,5-dimethoxyphenyl)methyl]amine (CAS 1019544-47-8).
- Environmental Marketing Services. (2025, August 26). Safe Disposal of Laboratory Chemicals. Retrieved from Environmental Marketing Services website.
- Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET: DESMOPHEN 1300 BA.
- Thermo Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2010, February 11). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Pašková, L., et al. (2022, September 14).
- The Vespiary. (2008, December 23). 2C-B synthesis without LAH.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety.
- Pašková, L., et al. (n.d.).
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
- chemeurope.com. (n.d.). 2C-B.
- (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE.
- Google Patents. (n.d.). EP0463902A1 - Methode for removal of methylamines.
- the hive archive. (n.d.). Successful 2C-B Syntheses.
- Wikipedia. (n.d.). 2C-B.
- Walchem. (2024, April 19). Chemical Compatibility Chart.
- Fluimac. (n.d.). Chemical compatibility table.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Scribd. (n.d.). 2C B Synthesis IceCool PDF.
- U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance | I-WASTE DST.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. airgas.com [airgas.com]
- 3. keyorganics.net [keyorganics.net]
- 4. MSDS Document [chempoint.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 9. acs.org [acs.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
